Hsd17B13-IN-96
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H14F6N4O4 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C23H14F6N4O4/c24-22(25,26)19-16(34)9-8-15(31-19)20(35)32-14-6-3-5-13-18(14)21(36)33(11-30-13)10-12-4-1-2-7-17(12)37-23(27,28)29/h1-9,11,34H,10H2,(H,32,35) |
InChI Key |
OEUNFTBQLPLZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Target: A Technical Guide to Hsd17B13-IN-96 Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies. This has spurred the development of small molecule inhibitors to therapeutically replicate this protective effect. Hsd17B13-IN-96 is a potent inhibitor of HSD17B13. This technical guide provides an in-depth overview of the target engagement studies for this compound, compiling available quantitative data, detailed experimental protocols, and visual workflows to support further research and development in this area.
Biochemical Profile of this compound
This compound demonstrates potent inhibition of the HSD17B13 enzyme. The primary mechanism of action is the blockade of the enzyme's catalytic activity, specifically its ability to convert estradiol.
| Compound | Target | Assay Substrate | IC50 (µM) | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 | [1] |
Experimental Protocols
Biochemical IC50 Determination for HSD17B13
This protocol outlines a common method for determining the in vitro potency of inhibitors against purified HSD17B13 enzyme.
Objective: To measure the concentration of an inhibitor (e.g., this compound) required to reduce the enzymatic activity of HSD17B13 by 50%.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
This compound or other test compounds
-
96-well or 384-well assay plates
-
Plate reader capable of detecting NADH (luminescence or fluorescence)
-
NAD(P)H-Glo™ Assay kit (Promega) or similar NADH detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant HSD17B13 and NAD+ in the assay buffer. Prepare a separate solution of estradiol in the assay buffer.
-
Assay Reaction: a. To the wells of the assay plate, add the test compound dilutions. b. Add the HSD17B13 enzyme and NAD+ solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Initiate the enzymatic reaction by adding the estradiol substrate solution to all wells.
-
Detection: a. After a set incubation period (e.g., 60 minutes), stop the reaction (if necessary, depending on the detection method). b. Add the NADH detection reagent (e.g., NAD(P)H-Glo™) to each well. c. Incubate as per the manufacturer's instructions to allow for signal development. d. Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: a. The amount of NADH produced is proportional to the enzyme activity. b. Normalize the data to controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor or no enzyme). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Target Engagement and Workflows
HSD17B13 Signaling Pathway and Inhibition
The following diagram illustrates the role of HSD17B13 in lipid metabolism and the mechanism of inhibition by this compound.
Caption: HSD17B13 enzymatic activity and its inhibition by this compound.
Experimental Workflow: Biochemical IC50 Determination
This diagram outlines the key steps in determining the IC50 value of an HSD17B13 inhibitor.
Caption: Workflow for determining the biochemical IC50 of Hsd17B13 inhibitors.
Conclusion
This compound is a potent and valuable tool for studying the function and therapeutic potential of HSD17B13. The data and protocols presented in this guide offer a foundation for researchers to design and execute robust target engagement studies. Further characterization, including cellular target engagement assays such as the Cellular Thermal Shift Assay (CETSA) and in vivo efficacy studies, will be crucial in advancing this compound and other inhibitors in this class towards clinical applications for the treatment of NASH and other liver diseases.
References
The Inhibition of Hsd17B13: A Therapeutic Strategy Against Liver Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in liver fibrosis and the therapeutic potential of its inhibition. While this document centers on the principles of HSD17B13 inhibition, it will reference Hsd17B13-IN-96, a potent research inhibitor, within the broader context of targeting this enzyme.
Introduction: HSD17B13 as a Genetically Validated Target for Liver Fibrosis
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Its precise physiological functions are still under investigation, but it is known to be involved in the metabolism of steroids, retinols, and other lipids.[2][3]
Significant interest in HSD17B13 as a therapeutic target for liver disease arose from human genetic studies. A common loss-of-function variant (rs72613567) in the HSD17B13 gene has been robustly associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) progressing to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[2][4] This protective effect against the more severe and fibrotic stages of liver disease, independent of simple steatosis, has positioned HSD17B13 as a prime candidate for therapeutic intervention.[1][5] The development of inhibitors targeting HSD17B13 aims to replicate the protective effects observed in individuals carrying the loss-of-function variant.
This compound: A Potent In Vitro Research Tool
This compound is a small molecule inhibitor of the HSD17B13 enzyme. It is characterized by its high in vitro potency and serves as a valuable tool for preclinical research into the biological functions of HSD17B13 and the consequences of its inhibition.
| Compound | CAS Number | Reported IC50 | Assay Substrate |
| This compound | 2849338-43-6 | <0.1 µM | Estradiol |
Table 1: In Vitro Potency of this compound
Mechanism of Action: How HSD17B13 Inhibition Mitigates Liver Fibrosis
The precise mechanisms by which HSD17B13 inhibition protects against liver fibrosis are an active area of research. Current evidence points towards two primary pathways: modulation of pyrimidine catabolism and regulation of hepatic stellate cell activation.
Inhibition of Pyrimidine Catabolism
Studies have shown that the protection against liver fibrosis conferred by the HSD17B13 loss-of-function variant is associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[1] In mouse models of NAFLD, a marked depletion of hepatic pyrimidines is observed.[1] Inhibition of pyrimidine catabolism has been shown to mimic the protective effects of HSD17B13 deficiency against liver fibrosis.[1] These findings suggest that by inhibiting HSD17B13, the catabolism of pyrimidines is reduced, which may have a direct protective effect on the liver.[1]
Regulation of Hepatic Stellate Cell Activation
Recent research suggests a link between HSD17B13 in hepatocytes and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in liver fibrosis.[3][6] Overexpression of catalytically active HSD17B13 in hepatocytes leads to a significant upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[3][6] This hepatocyte-derived TGF-β1 can then act in a paracrine manner to activate HSCs, leading to the synthesis of collagen and other extracellular matrix proteins.[3][6] Therefore, inhibiting the enzymatic activity of HSD17B13 may reduce TGF-β1 production and consequently dampen the activation of HSCs, thereby attenuating the fibrotic process.[3][6]
Preclinical and Clinical Evidence for HSD17B13 Inhibition
The strong genetic validation for targeting HSD17B13 has spurred the development of various inhibitory modalities, including small molecules and RNA interference (RNAi) therapies.
| Inhibitor/Modality | Type | Key Preclinical/Clinical Findings | Development Stage |
| Hsd17b13 Knockdown (mice) | Genetic | Associated with decreased pyrimidine catabolism and protection against liver fibrosis.[1] | Preclinical |
| Gimeracil | Small Molecule (DPYD inhibitor) | Phenocopies the protective effect of Hsd17b13 knockdown on liver fibrosis in mice.[1] | Preclinical (in this context) |
| BI-3231 | Small Molecule | Potent and selective inhibitor of human and mouse HSD17B13.[7] | Preclinical |
| INI-822 | Small Molecule | First-in-class oral small molecule inhibitor; preclinical studies showed reductions in liver transaminases.[2] | Phase 1 Clinical Trial |
| ALN-HSD | RNAi Therapeutic | Showed reduction in HSD17B13 mRNA levels and improvements in liver enzymes in a Phase 1 study.[1] | Clinical Development |
Table 2: Summary of Preclinical and Clinical Findings for HSD17B13 Inhibition
Experimental Protocols
In Vivo Model: Diet-Induced NASH and Fibrosis in Mice
This protocol describes a common method for inducing non-alcoholic steatohepatitis (NASH) with significant fibrosis in mice, which can be used to evaluate the efficacy of HSD17B13 inhibitors.
Objective: To induce a NASH phenotype with progressive liver fibrosis in mice.
Model: C57BL/6J mice are often used.
Diet: A diet deficient in choline and defined by L-amino acids, combined with high fat content (e.g., 60% kcal from fat) (CDAHFD) is effective in inducing NASH and fibrosis.[8] Alternatively, a Western-style diet high in fat, fructose, and cholesterol can be used, sometimes in combination with a low dose of carbon tetrachloride (CCl4) to accelerate fibrosis.[9]
Procedure:
-
Animal Acclimatization: Male C57BL/6J mice (8-10 weeks old) are acclimatized for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Mice are switched to the CDAHFD or other fibrogenic diet. Body weight and food intake are monitored regularly.
-
Treatment with HSD17B13 Inhibitor: The test compound (e.g., this compound) is formulated in an appropriate vehicle and administered to a cohort of mice on the fibrogenic diet, typically via oral gavage, starting after a few weeks of diet induction to allow for the establishment of liver injury. A vehicle control group receives the formulation without the active compound.
-
Duration: The study duration can range from 6 to 24 weeks, depending on the diet and the desired severity of fibrosis.[8][9]
-
Endpoint Analysis:
-
Blood Collection: Blood is collected for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Liver Histology: Livers are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for paraffin embedding. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Picro-Sirius Red for the visualization and quantification of collagen deposition (fibrosis).
-
Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen for RNA extraction and analysis of pro-fibrotic and pro-inflammatory gene expression (e.g., Col1a1, Timp1, Acta2, Tnf, Il6) by qRT-PCR.
-
Hydroxyproline Assay: A piece of liver tissue can be used to quantify total collagen content through a hydroxyproline assay.
-
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol outlines a biochemical assay to determine the inhibitory activity of a compound against purified HSD17B13 enzyme.
Objective: To measure the IC50 value of a test compound for HSD17B13.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., β-estradiol) to its product, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified using a luminescent detection reagent.
Materials:
-
Purified recombinant human HSD17B13 protein.
-
Assay buffer: e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6.[10]
-
Substrate: β-estradiol.[10]
-
Cofactor: NAD+.[10]
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
NADH detection kit (e.g., NAD(P)H-Glo™).[10]
-
384-well assay plates.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: Add a small volume (e.g., 80 nL) of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.[10]
-
Substrate and Cofactor Addition: Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer. Add this mix to all wells.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified HSD17B13 enzyme to the wells. Incubate the plate at room temperature for a defined period (e.g., 2 hours).[10]
-
NADH Detection: Add the NADH detection reagent to each well. This reagent contains a reductase and a proluciferin substrate that is converted to luciferin in the presence of NADH.
-
Luminescence Measurement: Incubate the plate at room temperature for a further period (e.g., 1 hour) to allow for the development of the luminescent signal.[10] Read the luminescence on a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced and thus to the enzyme activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of liver fibrosis. Potent research tools like this compound are crucial for elucidating the complex biology of this enzyme and for the preclinical evaluation of this therapeutic approach. The ongoing clinical development of HSD17B13 inhibitors will be critical in determining their potential to halt or even reverse the progression of chronic liver disease in affected patients.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13: A Key Modulator of Hepatic Lipid Metabolism and Its Interactions with Metabolic Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in hepatic lipid metabolism.[1] Predominantly expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.[2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of HSD17B13, detailing its interactions with key metabolic proteins, its enzymatic functions, and the signaling pathways that regulate its expression. Furthermore, this guide includes detailed experimental protocols for studying HSD17B13 and its interactions, and presents available quantitative data to facilitate further research and drug development efforts.
Introduction to HSD17B13
HSD17B13 is a 300-amino acid protein primarily found in hepatocytes.[1] Its localization to lipid droplets is crucial for its function and is mediated by an N-terminal hydrophobic domain and a PAT-like domain.[1][2] The protein is known to form homodimers, a feature that appears to be important for its enzymatic activity.[1][2] While its precise physiological role is still under active investigation, compelling evidence points to its involvement in fatty acid and retinol metabolism.[1][4]
Molecular Interactions of HSD17B13
HSD17B13 does not function in isolation; it interacts with a network of other metabolic proteins on the surface of lipid droplets to modulate lipid homeostasis.
Interaction with Adipose Triglyceride Lipase (ATGL) and CGI-58
A key interaction of HSD17B13 is with Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides stored in lipid droplets. HSD17B13 has been shown to physically interact with ATGL, and this interaction is thought to facilitate the recruitment of CGI-58 (Comparative Gene Identification-58), a co-activator of ATGL.[5] This protein complex is central to the regulation of lipolysis. The phosphorylation of HSD17B13 at serine 33 has been reported to inhibit the interaction between CGI-58 and ATGL, leading to reduced lipolysis.[5]
Genetic Interaction with Patatin-like Phospholipase Domain-containing 3 (PNPLA3)
While a direct physical interaction is not as clearly defined as with ATGL, there is strong genetic evidence for an interplay between HSD17B13 and Patatin-like Phospholipase Domain-containing 3 (PNPLA3). A common variant in PNPLA3 (I148M) is a major genetic risk factor for NAFLD. Studies have shown that loss-of-function variants in HSD17B13 can mitigate the detrimental effects of the PNPLA3 I148M variant on liver disease progression.[6][7] This suggests a functional interaction between the two proteins in the context of hepatic lipid metabolism.
Interaction with Perilipins
As a lipid droplet-associated protein, HSD17B13 is in close proximity to perilipins, a family of proteins that coat the surface of lipid droplets and regulate access of lipases. Perilipin-2 (also known as Adipophilin) is a well-established marker for lipid droplets in hepatocytes.[8] While direct interaction studies are limited, the co-localization of HSD17B13 and perilipins on the lipid droplet surface suggests a coordinated role in lipid metabolism.
Signaling Pathways Involving HSD17B13
The expression of HSD17B13 is tightly regulated by key metabolic signaling pathways.
LXRα/SREBP-1c Signaling Pathway
The Liver X Receptor alpha (LXRα) is a nuclear receptor that acts as a master regulator of hepatic lipid metabolism.[9] Upon activation by oxysterols, LXRα induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of lipogenic genes.[9][10] The promoter of the HSD17B13 gene contains a sterol regulatory element (SRE), and chromatin immunoprecipitation (ChIP) assays have confirmed that SREBP-1c directly binds to this region to activate HSD17B13 transcription.[9][11] Treatment with LXR agonists leads to a significant increase in HSD17B13 mRNA and protein levels in hepatocytes.[9][10]
Enzymatic Activity of HSD17B13
HSD17B13 exhibits enzymatic activity towards several substrates, with its role as a retinol dehydrogenase being the most characterized.[4][12][13]
Retinol Dehydrogenase Activity
HSD17B13 catalyzes the conversion of retinol (Vitamin A) to retinaldehyde.[4] This activity is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[12] Genetic variants of HSD17B13 that are associated with protection against liver disease often result in a loss of this enzymatic activity.[12]
Other Potential Substrates
In vitro studies have suggested that HSD17B13 can also metabolize other substrates, including certain steroids like estradiol and bioactive lipids such as leukotriene B4.[1] However, the physiological relevance of these activities in the liver is still being elucidated.
Data Presentation
Table 1: Summary of HSD17B13 Protein Interactions
| Interacting Protein | Evidence of Interaction | Functional Consequence | Quantitative Data |
| ATGL | Co-immunoprecipitation, Proximity Ligation Assay | Facilitates CGI-58 co-activation of ATGL, promoting lipolysis.[5] | Binding affinity (Kd) not reported. |
| CGI-58 | Inferred from the HSD17B13-ATGL interaction | HSD17B13 facilitates the interaction between ATGL and CGI-58.[5] | Not applicable (indirect interaction). |
| PNPLA3 | Genetic association studies | Loss-of-function HSD17B13 variants mitigate the pro-steatotic effect of the PNPLA3 I148M variant.[6][7] | Direct binding affinity not reported. |
| Perilipins | Co-localization on lipid droplets | Putative role in regulating lipase access to triglycerides. | Not reported. |
Table 2: HSD17B13 Enzymatic Activity
| Substrate | Product | Cofactor | Enzyme Kinetics |
| All-trans-retinol | All-trans-retinaldehyde | NAD+ | Km and kcat values not reported in the reviewed literature. |
| Estradiol | Estrone | NAD+ | Not reported. |
| Leukotriene B4 | 12-oxo-leukotriene B4 | NAD+ | Not reported. |
Table 3: Regulation of HSD17B13 Expression
| Regulatory Factor | Effect on HSD17B13 Expression | Mechanism | Quantitative Effect |
| LXRα agonist (T0901317) | Upregulation | Induces SREBP-1c, which binds to the HSD17B13 promoter.[9] | Significant increase in mRNA and protein levels in hepatocytes.[9] |
| SREBP-1c | Upregulation | Direct transcriptional activation by binding to the SRE in the promoter.[9][11] | ChIP assays show significant enrichment of SREBP-1c binding at the HSD17B13 promoter.[9] |
| NAFLD/NASH | Upregulation | The precise mechanism is complex and likely involves the LXRα/SREBP-1c pathway. | 5.9-fold higher hepatic expression in NAFLD patients compared to controls.[12] |
Experimental Protocols
Co-immunoprecipitation of HSD17B13 from Hepatocytes
This protocol is designed to investigate the interaction of HSD17B13 with other proteins in a cellular context.
Materials:
-
Cultured hepatocytes (e.g., Huh7 or primary human hepatocytes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HSD17B13 antibody (or antibody against a tagged version of HSD17B13)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for western blotting (anti-HSD17B13 and antibody against the putative interacting protein)
Procedure:
-
Culture hepatocytes to ~80-90% confluency.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with the anti-HSD17B13 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and western blotting using antibodies against HSD17B13 and the protein of interest.
In Vitro Retinol Dehydrogenase Activity Assay
This assay measures the enzymatic activity of HSD17B13 in converting retinol to retinaldehyde.
Materials:
-
Purified recombinant HSD17B13 protein
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NAD+
-
All-trans-retinol
-
Quenching solution (e.g., methanol with butylated hydroxytoluene)
-
Hexane for extraction
-
HPLC system with a normal-phase column
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NAD+, and purified HSD17B13.
-
Initiate the reaction by adding all-trans-retinol.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Extract the retinoids with hexane.
-
Evaporate the hexane and resuspend the retinoids in the mobile phase.
-
Analyze the production of retinaldehyde by HPLC.
Conclusion
HSD17B13 is a multifaceted protein that plays a significant role in hepatic lipid metabolism through its enzymatic activity and its interactions with other key metabolic proteins. The strong genetic evidence linking loss-of-function variants of HSD17B13 to protection from chronic liver disease makes it a compelling therapeutic target. Further research is needed to fully elucidate the quantitative aspects of its protein-protein interactions and enzyme kinetics to facilitate the development of targeted therapies for NAFLD and other related metabolic disorders. This technical guide provides a foundational understanding of HSD17B13 and the experimental approaches required to advance our knowledge of this important metabolic regulator.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interplay of PNPLA3 and HSD17B13 Variants in Modulating the Risk of Hepatocellular Carcinoma among Hepatitis C Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 10. Genome-wide analysis of SREBP-1 binding in mouse liver chromatin reveals a preference for promoter proximal binding to a new motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-96 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-96 is a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1] HSD17B13 has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document provides detailed protocols for key in vitro assays to characterize the activity and cellular engagement of this compound and other potential inhibitors.
Quantitative Data Summary
The following table summarizes the available in vitro inhibitory activity of this compound.
| Assay Type | Substrate | IC50 (µM) | Reference |
| Biochemical Enzyme Inhibition | Estradiol | < 0.1 | [1] |
| LC/MS-based Estrone Detection | Not Specified | ≤ 0.1 |
Signaling Pathway and Experimental Workflow
To understand the context of Hsd17B13 inhibition, a diagram of its associated pathway is provided below.
Caption: HSD17B13 signaling pathway and point of inhibition.
A general experimental workflow for characterizing an HSD17B13 inhibitor is depicted below.
Caption: Experimental workflow for HSD17B13 inhibitor characterization.
Experimental Protocols
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
This assay measures the conversion of retinol to retinaldehyde in cells overexpressing HSD17B13.
Materials:
-
HEK293 cells (or other suitable cell line)
-
HSD17B13 expression vector
-
Transfection reagent
-
All-trans-retinol (substrate)
-
This compound or other test compounds
-
Cell lysis buffer
-
HPLC system for analysis
Protocol:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions. An empty vector control should be included.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Add all-trans-retinol to a final concentration of 5 µM.
-
Incubate the cells for 8 hours at 37°C.
-
Harvest the cells and lyse them in a suitable buffer.
-
Quantify the protein concentration of the cell lysates.
-
Analyze the cell lysates by HPLC to measure the levels of retinaldehyde and retinoic acid produced.
-
Normalize the product levels to the total protein concentration.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
HSD17B13 Coupled-Enzyme Luminescence Assay (Biochemical)
This biochemical assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of substrates like estradiol or retinol.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD+
-
Substrate (e.g., Estradiol, Leukotriene B4, or Retinol)
-
This compound or other test compounds
-
NAD/NADH-Glo™ Assay kit (Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a white assay plate, add 5 µL of the compound dilutions or vehicle control.
-
Add 10 µL of recombinant HSD17B13 (e.g., 50-100 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate/cofactor mix containing NAD+ and the chosen substrate (e.g., 10-50 µM final concentration).
-
Initiate the reaction by adding 10 µL of the substrate/cofactor mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 25 µL of the NAD/NADH-Glo™ detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound or other test compounds
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (containing protease inhibitors)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-HSD17B13 antibody
Protocol:
-
Culture HepG2 cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. An unheated control should be included.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities to determine the amount of soluble HSD17B13 at each temperature.
-
Plot the percentage of soluble HSD17B13 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
References
Application Notes and Protocols for Hsd17B13-IN-96 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[2][3]
Hsd17B13-IN-96 is an inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 µM for estradiol. While specific in vivo data for this compound is not extensively available in the public domain, this document provides detailed application notes and protocols based on a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, which can serve as a surrogate for designing and conducting in vivo studies in mice.
Mechanism of Action
HSD17B13 is involved in several metabolic pathways within hepatocytes.[1] Its inhibition is thought to be protective against liver injury through multiple mechanisms. One key proposed mechanism involves the modulation of retinol metabolism. HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Inhibition of this activity is hypothesized to reduce the downstream signaling that contributes to hepatic inflammation and fibrosis. Additionally, HSD17B13 is localized to lipid droplets and plays a role in hepatic lipid metabolism.[2] Its inhibition may alter lipid composition and reduce lipotoxicity. Emerging evidence also suggests a link between HSD17B13 and pyrimidine catabolism, where its inhibition may protect against fibrosis.[1]
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters for the surrogate HSD17B13 inhibitor, BI-3231. This data is essential for dose selection and study design.
Table 1: In Vitro Potency of BI-3231
| Target | IC50 (nM) |
| Human HSD17B13 | 1 |
| Mouse HSD17B13 | 13 |
Data sourced from MedchemExpress.[5]
Table 2: Pharmacokinetic Parameters of BI-3231 in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 10 mg/kg |
| Tmax (h) | - | 0.25 |
| Cmax (ng/mL) | 1030 | 286 |
| AUC (ng*h/mL) | 288 | 296 |
| t1/2 (h) | 1.1 | 1.2 |
| Bioavailability (%) | - | 10 |
Pharmacokinetic data for BI-3231 after a single dose. Data from Thamm et al., 2023.[6][7]
Table 3: Liver and Plasma Concentrations of BI-3231 in Mice after a Single Oral Dose (50 µmol/kg)
| Time Point | Plasma Concentration (nmol/L) | Liver Concentration (nmol/g) |
| 0.5 h | ~1000 | ~20 |
| 2 h | ~500 | ~25 |
| 8 h | ~100 | ~20 |
| 24 h | <50 | ~10 |
| 48 h | Not detected | ~5 |
Data shows extensive compound distribution and retention in the liver.[7][8][9]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of an HSD17B13 Inhibitor in Mice
Objective: To determine the pharmacokinetic profile of an HSD17B13 inhibitor (e.g., this compound or a surrogate like BI-3231) in mice.
Materials:
-
HSD17B13 inhibitor
-
8-10 week old male C57BL/6J mice
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or 10% DMSO in 20% SBE-β-CD in Saline)[5]
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing Groups: Divide mice into two groups: intravenous (IV) and oral (PO) administration.
-
Formulation: Prepare the dosing solution of the HSD17B13 inhibitor in the chosen vehicle. A concentration of 1 mg/mL is a typical starting point.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Protocol 2: Efficacy Study in a Diet-Induced Mouse Model of NASH
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of non-alcoholic steatohepatitis (NASH). The Gubra Amylin NASH (GAN) diet model is described here.[10][11][12]
Materials:
-
HSD17B13 inhibitor
-
8-10 week old male C57BL/6J mice
-
Gubra Amylin NASH (GAN) diet (e.g., Research Diets, #D09100310: 40% kcal fat, 20% fructose, 2% cholesterol)[10]
-
Vehicle for inhibitor formulation
-
Biochemical assay kits (ALT, AST, triglycerides, cholesterol)
-
Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain)
-
qRT-PCR supplies for gene expression analysis
Procedure:
-
NASH Induction:
-
Treatment Groups:
-
Vehicle control group (GAN diet + vehicle)
-
HSD17B13 inhibitor-treated group (GAN diet + inhibitor)
-
(Optional) Positive control group (e.g., a compound known to be effective in this model)
-
-
Inhibitor Administration:
-
Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8-12 weeks). The dose should be selected based on pharmacokinetic data to ensure adequate liver exposure (e.g., 10-50 mg/kg).
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform interim blood collections for analysis of plasma ALT and AST.
-
-
Terminal Procedures (at the end of the treatment period):
-
Collect terminal blood for comprehensive biochemical analysis.
-
Euthanize mice and harvest the liver. Weigh the liver and take sections for histology and gene expression analysis.
-
-
Endpoint Analysis:
-
Biochemistry: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Histology: Fix liver sections in formalin, embed in paraffin, and stain with H&E (for steatosis, inflammation, and ballooning) and Sirius Red (for fibrosis). Score the histology using the NAFLD Activity Score (NAS).
-
Gene Expression: Extract RNA from liver tissue and perform qRT-PCR to measure the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism.
-
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. enanta.com [enanta.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gubra.dk [gubra.dk]
- 11. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chempartner.com [chempartner.com]
Application Notes and Protocols for Hsd17B13-IN-96 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-96 is a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[1] this compound offers a valuable tool for investigating the cellular functions of HSD17B13 and for preclinical evaluation of HSD17B13 inhibition as a therapeutic strategy for NAFLD and other liver diseases.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including methodologies for assessing its effects on lipid accumulation, gene expression, and protein levels.
Mechanism of Action
HSD17B13 is an enzyme that catalyzes the conversion of various bioactive lipids, including steroids and retinoids.[3][4] this compound specifically inhibits the enzymatic activity of HSD17B13. For instance, it has been shown to inhibit the conversion of estradiol with an IC50 value of less than 0.1 μM in biochemical assays.[5] By blocking HSD17B13 activity, this compound allows for the investigation of the downstream consequences of this inhibition in cellular models of liver disease.
Signaling Pathway
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1] Its expression is, in part, regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipid metabolism. HSD17B13 is involved in retinol metabolism, converting retinol to retinaldehyde.[6] Inhibition of HSD17B13 is expected to modulate lipid droplet dynamics and associated signaling pathways.
Caption: HSD17B13 signaling pathway in hepatocytes.
Data Presentation
The following tables summarize representative quantitative data that can be generated using this compound in cell culture experiments.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | HSD17B13 | [5] |
| Substrate | Estradiol | [5] |
| IC50 | < 0.1 µM | [5] |
Table 2: Example Cellular Effects of HSD17B13 Inhibition
| Cell Line | Treatment | Parameter Measured | Expected Outcome |
| HepG2 | Oleic Acid (0.5 mM) + this compound (1 µM) | Lipid Accumulation (Oil Red O Staining) | Reduction in lipid droplet size/number |
| Huh7 | This compound (0.1 - 10 µM) | Cell Viability (MTT Assay) | No significant cytotoxicity |
| Primary Human Hepatocytes | This compound (1 µM) | PLIN2 mRNA Expression (qRT-PCR) | Modulation of lipid droplet-associated gene expression |
| HepG2 | This compound (1 µM) | HSD17B13 Protein Levels (Western Blot) | No change in total protein levels |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the compound in DMSO to a final concentration of 10 mM.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For daily use, a fresh dilution in cell culture medium is recommended.
Cell Culture
-
Recommended Cell Lines:
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
Protocol 1: Lipid Accumulation Assay (Oil Red O Staining)
This protocol is designed to assess the effect of this compound on lipid accumulation in hepatocytes.
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Steatosis: To induce lipid accumulation, treat the cells with complete medium containing 0.5 mM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.
-
Inhibitor Treatment: Co-treat the cells with oleic acid and varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Staining:
-
After 24 hours of treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 20 minutes at room temperature.
-
Wash thoroughly with water.
-
-
Quantification:
-
Visualize and capture images using a microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) or vehicle control for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Gene Expression Analysis (qRT-PCR)
This protocol is for measuring changes in the expression of genes related to lipid metabolism.
-
Cell Treatment: Treat cells as described in the lipid accumulation assay.
-
RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers for target genes (e.g., HSD17B13, PLIN2, SREBP-1c) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Protein Analysis (Western Blot)
This protocol is for assessing the levels of HSD17B13 and other proteins of interest.[8][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against HSD17B13 or another target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No effect of inhibitor | Inhibitor concentration too low | Perform a dose-response experiment to determine the optimal concentration. |
| Cell line does not express HSD17B13 | Confirm HSD17B13 expression by qRT-PCR or Western blot. | |
| High cell toxicity | Inhibitor concentration too high | Lower the concentration of this compound. |
| DMSO toxicity | Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| High variability in results | Inconsistent cell seeding or treatment | Ensure uniform cell seeding and accurate pipetting. |
| Cell passage number too high | Use cells within a consistent and low passage number range. |
Conclusion
This compound is a valuable research tool for elucidating the role of HSD17B13 in liver physiology and pathology. The protocols outlined in these application notes provide a framework for conducting robust cell culture experiments to investigate the cellular effects of HSD17B13 inhibition. These studies will contribute to a better understanding of NAFLD pathogenesis and the development of novel therapeutic strategies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting HSD17B13 in Animal Models of Non-Alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, scientists, and drug development professionals.
Note on Hsd17B13-IN-96: Extensive literature searches did not yield specific information on a small molecule inhibitor designated "this compound." The following application notes detail alternative, validated methods for the therapeutic targeting of HSD17B13 in preclinical NAFLD research, including RNA interference and antisense oligonucleotide approaches.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Elevated hepatic expression of HSD17B13 is observed in both patients and murine models of non-alcoholic fatty liver disease (NAFLD).[2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4][5] This makes HSD17B13 a compelling therapeutic target for the treatment of NAFLD and advanced liver diseases.[5][6] Inhibition of HSD17B13 activity is being explored through various modalities, including RNA interference and antisense oligonucleotides.[5][7]
Data Summary: HSD17B13 Inhibition in Murine NAFLD Models
The following table summarizes quantitative data from studies utilizing RNAi and ASO technologies to inhibit Hsd17b13 in mouse models of NAFLD.
| Inhibition Method | Animal Model | Delivery Vehicle | Dose / Titer | Treatment Duration | Key Outcomes | Reference |
| shRNA | High-Fat Diet (HFD)-induced obese C57BL/6 mice | Adeno-Associated Virus 8 (AAV8) | Not specified | 2 weeks | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21; Reduced markers of liver fibrosis (e.g., Timp2). | [8][9] |
| Antisense Oligonucleotide (ASO) | Choline-deficient, L-amino acid-defined, HFD (CDAHFD) mice | Not applicable | Dose-dependent | Not specified | Significant, dose-dependent reduction of hepatic Hsd17b13 gene expression; Modulatory effect on hepatic steatosis; No effect on hepatic fibrosis. | [10][11] |
Note on Hsd17b13 Knockout (KO) Mice: Studies on Hsd17b13 KO mice have yielded conflicting results. Some research indicates that a complete knockout of the gene does not protect mice from diet-induced NAFLD and may even lead to spontaneous hepatic steatosis and inflammation.[1][12] This suggests that adult-onset, targeted knockdown may be a more translatable therapeutic strategy than congenital absence of the protein.
Experimental Protocols
Protocol 1: AAV-shRNA Mediated Knockdown of Hsd17b13 in a High-Fat Diet (HFD) Mouse Model
This protocol describes the use of adeno-associated virus serotype 8 (AAV8) to deliver short hairpin RNA (shRNA) targeting Hsd17b13 to the liver of mice with established NAFLD from a high-fat diet.
1. Animal Model Induction: a. Use male C57BL/6 mice, 6-8 weeks of age. b. Feed mice a high-fat diet (e.g., 60% kcal from fat) for 16-20 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet. c. Monitor body weight and food intake regularly.
2. AAV8-shRNA Vector Administration: a. At 21 weeks of HFD feeding, randomize obese mice into two groups: AAV8-shScrambled (control) and AAV8-shHsd17b13.[8] b. Administer the AAV8 vectors via a single tail vein injection. A typical dose would be in the range of 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse. c. Include a fluorescent reporter gene (e.g., GFP) in the AAV construct to confirm hepatic transduction.[8]
3. Post-Injection Monitoring and Endpoint Analysis: a. Continue the respective diets for all groups for 2 weeks post-injection.[9] b. At the end of the study period, fast the mice for 5 hours before humane euthanasia and tissue collection.[9] c. Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and metabolic markers. d. Perfuse the liver with PBS, then dissect and weigh it. Take sections for histology (H&E and Sirius Red staining), and snap-freeze the remaining tissue in liquid nitrogen for gene and protein expression analysis.
4. Endpoint Assays: a. Histology: Assess steatosis, inflammation, and fibrosis scores from stained liver sections. b. Gene Expression: Quantify Hsd17b13 mRNA levels in liver tissue via qRT-PCR to confirm knockdown. Analyze the expression of genes related to lipid metabolism, inflammation, and fibrosis. c. Protein Expression: Confirm HSD17B13 protein knockdown by Western blot. d. Serum Analysis: Measure ALT, AST, triglycerides, and cholesterol levels.
Protocol 2: Antisense Oligonucleotide (ASO) Mediated Knockdown of Hsd17b13 in a Fibrosis Mouse Model
This protocol details the use of ASOs to reduce Hsd17b13 expression in a diet-induced model of advanced NASH with fibrosis.
1. Animal Model Induction: a. Use male C57BL/6 mice, 6 weeks of age. b. Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 6-12 weeks to induce steatohepatitis and fibrosis. A control group should be fed a standard chow diet.
2. ASO Administration: a. Prepare sterile solutions of the Hsd17b13 ASO and a scrambled control ASO in saline. b. After the diet-induction period, administer the ASOs via subcutaneous or intraperitoneal injections. A typical dosing regimen might be weekly or bi-weekly injections at doses ranging from 10 to 50 mg/kg body weight. c. The treatment duration can vary, typically from 4 to 8 weeks.
3. In-life Monitoring and Endpoint Analysis: a. Monitor body weight and general health throughout the study. b. At the study endpoint, collect blood and liver tissue as described in Protocol 1.
4. Endpoint Assays: a. Gene Expression: Perform qRT-PCR on liver tissue to confirm dose-dependent knockdown of Hsd17b13 and to assess markers of fibrosis (Col1a1, Timp1, Acta2) and inflammation (Tnf-α, Ccl2). b. Histology: Score H&E stained sections for steatosis and inflammation. Quantify fibrosis using Sirius Red staining and digital image analysis. c. Biochemical Analysis: Measure hepatic triglyceride content and serum ALT/AST levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Experimental Workflow Diagram
Caption: General experimental workflow for testing HSD17B13 inhibitors.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Enzymatic Activity Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Emerging evidence has strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, making it a compelling therapeutic target for the development of novel inhibitors.[4][5]
HSD17B13 exhibits enzymatic activity towards a range of substrates, including steroids such as β-estradiol, the pro-inflammatory lipid mediator leukotriene B4, and retinol.[1][3][5] The development of robust and reliable enzymatic activity assays is crucial for the discovery and characterization of HSD17B13 inhibitors. These application notes provide detailed protocols for various HSD17B13 enzymatic assays, methodologies for inhibitor screening, and target engagement verification.
Quantitative Data Summary
The following tables summarize key quantitative data for HSD17B13, including substrate specificity and reported IC50 values for select inhibitors. While extensive research is ongoing, publicly available kinetic parameters such as Km and Vmax for HSD17B13 are not yet well-established in the literature.
Table 1: Substrate Specificity of Human HSD17B13
| Substrate | Product | Enzymatic Activity | Reference |
| β-estradiol | Estrone | Dehydrogenase | [4] |
| Leukotriene B4 (LTB4) | 12-oxo-LTB4 | Dehydrogenase | [6] |
| All-trans-retinol | All-trans-retinaldehyde | Retinol Dehydrogenase | [1][7] |
Table 2: IC50 Values of Representative HSD17B13 Inhibitors
| Inhibitor | Substrate Used in Assay | IC50 (nM) | Assay Type | Reference |
| BI-3231 | β-estradiol | 2.5 | Biochemical | [7] |
| Compound 1 | β-estradiol | 1400 | Biochemical | [8] |
| Compound 1 | Retinol | 2400 | Biochemical | [8] |
| Compound 45 (BI-3231) | β-estradiol | Single-digit nM | Biochemical | |
| HSD17B13-IN-41 | Not Specified | Potent Inhibition | Biochemical | |
| Inipharm Compound | Estrone | ≤ 100 | LC/MS-based |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying HSD17B13, the following diagrams are provided.
Caption: HSD17B13 Signaling Pathway in Liver Cells.
Caption: High-Throughput Screening Workflow for HSD17B13 Inhibitors.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Assay using β-estradiol (MALDI-TOF MS Detection)
This protocol is adapted for a high-throughput screening format to identify HSD17B13 inhibitors.
Materials:
-
Recombinant human HSD17B13
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[8]
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compounds dissolved in DMSO
-
DMSO (control)
-
1536-well assay plates
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Compound Plating: Dispense 50 nL of test compound or DMSO into the wells of a 1536-well assay plate.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant HSD17B13, β-estradiol, and NAD+ in the assay buffer.
-
Reaction Initiation: Add the reaction mixture to the wells containing the compounds to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile with an internal standard).
-
Detection: Analyze the formation of estrone from β-estradiol using MALDI-TOF MS.
-
Data Analysis: Normalize the data using positive (no enzyme) and negative (DMSO) controls. Calculate the percent inhibition for each compound.
Protocol 2: HSD17B13 Retinol Dehydrogenase Activity Assay (Cell-based, HPLC Detection)
This protocol measures the conversion of retinol to retinaldehyde in a cellular context.[7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for HSD17B13
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
All-trans-retinol
-
HPLC system with a UV detector
-
Reagents for cell lysis and protein quantification
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the HSD17B13 expression vector or an empty vector as a control.
-
Substrate Treatment: After 24-48 hours, treat the transfected cells with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours).[7]
-
Cell Lysis and Extraction: Harvest the cells, lyse them, and extract the retinoids using an organic solvent (e.g., hexane).
-
HPLC Analysis: Separate and quantify retinaldehyde and retinoic acid from the cell extracts using HPLC.
-
Protein Quantification: Determine the total protein concentration in the cell lysates for normalization.
-
Data Analysis: Compare the amount of retinaldehyde and retinoic acid produced in HSD17B13-expressing cells to the empty vector control to determine the retinol dehydrogenase activity.
Protocol 3: HSD17B13 Enzymatic Assay using Luminescence (NAD-Glo™)
This protocol provides a sensitive and high-throughput method for measuring HSD17B13 activity by detecting the production of NADH.
Materials:
-
Recombinant human HSD17B13
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate (e.g., β-estradiol or Leukotriene B4)
-
NAD+
-
NAD-Glo™ Detection Reagent (Promega)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white opaque plate, set up the enzymatic reaction containing assay buffer, recombinant HSD17B13, substrate, and NAD+. Include wells with and without the enzyme as controls.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
NADH Detection: Add the NAD-Glo™ Detection Reagent to each well according to the manufacturer's instructions. This reagent contains a reductase, a proluciferin reductase substrate, and Luciferin Detection Reagent. The reductase converts proluciferin to luciferin in the presence of NADH.
-
Luminescence Measurement: Incubate the plate for an additional 15-30 minutes at room temperature to allow the luminescent signal to develop. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of NADH produced, which reflects the HSD17B13 enzymatic activity.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target, HSD17B13, in a cellular environment.
Materials:
-
Cells expressing HSD17B13
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents or ELISA kit for HSD17B13
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble HSD17B13: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble HSD17B13 remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble HSD17B13 as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers engaged in the study of HSD17B13 and the development of its inhibitors. The availability of diverse assay formats allows for flexibility in screening, characterization, and validation of potential therapeutic agents targeting this important enzyme in the context of liver disease.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for Hsd17B13-IN-96 Treatment in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in the metabolism of sex hormones, cholesterol, and fatty acids.[1] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), suggesting its role in the pathogenesis of the disease.[1][3] Genetic variants of HSD17B13 that result in reduced enzyme activity are associated with a lower risk of developing chronic liver diseases, making HSD17B13 a compelling therapeutic target.[4][5] Hsd17B13-IN-96 is an inhibitor of HSD17B13 with an IC50 value of less than 0.1 μM for estradiol, positioning it as a potential tool for studying NAFLD and other liver pathologies.[6]
These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte cultures, including experimental protocols, data presentation, and visualization of relevant pathways and workflows. While specific data for this compound in primary hepatocytes is limited, the effects of another potent and selective HSD17B13 inhibitor, BI-3231, have been studied and are presented here as a proxy to anticipate the potential outcomes of this compound treatment.[7][8][9]
Data Presentation
The following tables summarize the expected quantitative data from treating primary hepatocytes with an HSD17B13 inhibitor, based on findings with BI-3231.
Table 1: In Vitro Efficacy of HSD17B13 Inhibition
| Parameter | Value | Cell Type | Notes |
| This compound IC50 (Estradiol) | <0.1 µM | N/A | Potency against estradiol substrate.[6] |
| BI-3231 IC50 | 1.4 µM (initial hit) | N/A | Starting point for optimization.[9][10] |
| BI-3231 Effect on Triglyceride Accumulation | Significant Decrease | Primary mouse hepatocytes, HepG2 cells | Observed under palmitic acid-induced lipotoxic stress.[7][8] |
| BI-3231 Effect on Mitochondrial Respiration | Increased | Primary mouse hepatocytes, HepG2 cells | No effect on β-oxidation was observed.[7][8] |
Table 2: Expected Effects of this compound on Hepatocyte Function (based on BI-3231 data)
| Cellular Process | Expected Outcome with this compound Treatment | Experimental Model |
| Lipid Metabolism | Reduction in lipid droplet size and number | Oleic acid or palmitic acid-treated primary hepatocytes |
| Lipotoxicity | Protection against fatty acid-induced cell death | High-fatty-acid-treated primary hepatocytes |
| Mitochondrial Function | Improvement in mitochondrial respiratory capacity | Seahorse XF analysis of treated primary hepatocytes |
| Gene Expression | Altered expression of genes involved in lipogenesis and inflammation | qPCR or RNA-seq of treated primary hepatocytes |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for an HSD17B13 inhibitor in the context of NAFLD. HSD17B13 is localized to lipid droplets and is thought to play a role in lipid metabolism. Its inhibition is expected to ameliorate lipotoxicity and improve lipid homeostasis.
Caption: Proposed mechanism of this compound in hepatocytes.
Experimental Protocols
The following are detailed protocols for the treatment of primary hepatocytes with this compound.
Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from standard procedures for primary hepatocyte isolation.[11][12][13]
Materials:
-
Hepatocyte Wash Medium (e.g., DMEM)
-
Liver Perfusion Medium
-
Collagenase/Dispase solution
-
Percoll solution
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perfuse the liver via the portal vein, first with Liver Perfusion Medium to clear the blood, followed by Collagenase/Dispase solution to digest the extracellular matrix.
-
Excise the digested liver and gently dissociate the cells in Hepatocyte Wash Medium.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Purify the hepatocytes from other cell types using a Percoll gradient centrifugation.
-
Wash the purified hepatocytes and resuspend in Hepatocyte Plating Medium.
-
Determine cell viability and number using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach for several hours before treatment.
Treatment of Primary Hepatocytes with this compound
Materials:
-
Primary hepatocytes cultured on collagen-coated plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte culture medium
-
Optional: Lipotoxicity-inducing agent (e.g., palmitic acid, oleic acid)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in hepatocyte culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the inhibitor).
-
After the primary hepatocytes have attached, remove the plating medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
If inducing lipotoxicity, co-incubate the cells with the inhibitor and the lipotoxic agent.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, collect the cells and/or the culture supernatant for downstream analysis.
Assessment of Treatment Efficacy
a. Lipid Accumulation Assay (Oil Red O Staining):
-
Wash the treated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
b. Cell Viability Assay (e.g., MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
c. Mitochondrial Function Assay (e.g., Seahorse XF Analyzer):
-
Seed and treat the primary hepatocytes in a Seahorse XF cell culture microplate.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration.
Experimental Workflow
The diagram below outlines the general workflow for investigating the effects of this compound on primary hepatocytes.
Caption: General workflow for this compound studies in primary hepatocytes.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral shRNA Knockdown of Hsd17B13 in vitro
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific protein associated with lipid droplets (LDs) that plays a significant role in lipid and steroid metabolism.[1][2][3] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), and overexpression in hepatocytes promotes lipid accumulation.[3][4][5] Conversely, loss-of-function variants of the HSD17B13 gene are associated with protection against the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[6] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases.
Lentiviral-mediated short hairpin RNA (shRNA) is a powerful tool for achieving stable, long-term gene knockdown in a variety of cell types, including primary hepatocytes and liver-derived cell lines. These application notes provide a comprehensive guide for researchers to effectively knock down Hsd17B13 in vitro to study its role in liver physiology and pathophysiology.
HSD17B13 Signaling and Function
HSD17B13 expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[5][6] Once expressed, the protein localizes to the endoplasmic reticulum and then targets lipid droplets.[6] Functionally, HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][7] Its overexpression is linked to pathways of lipid metabolism and inflammation, including the NF-κB and MAPK signaling pathways.[8] Knockdown of Hsd17B13 has been shown to ameliorate hepatic steatosis and reduce markers of liver fibrosis.[9][10]
Caption: HSD17B13 transcriptional regulation and enzymatic function.
Quantitative Data Summary
Successful knockdown of Hsd17B13 leads to measurable changes in gene expression, protein levels, and cellular phenotypes. The tables below summarize representative data for designing and evaluating an Hsd17B13 knockdown experiment.
Table 1: Example Human HSD17B13 shRNA Target Sequences (Note: These are example sequences. Always validate knockdown efficiency for your specific target sequence and cell type.)
| shRNA ID | Target Sequence (5' to 3') | Source/Vector Backbone |
| shHSD13-1 | GCAAGGAACCTGTTGAGAATA | pLKO.1-TRC |
| shHSD13-2 | CCGGAGTTTGAAATCCAGTTT | pLKO.1-TRC |
| shHSD13-3 | GCTTGGAATCTGTGAAGATTA | pGIPZ |
| shHSD13-4 | CCTGTTGAGAATACTTGGAAA | pGIPZ |
Table 2: Expected Outcomes of Hsd17B13 Knockdown in vitro
| Parameter | Method of Analysis | Expected Result with shHsd17B13 | Reference |
| Target Validation | |||
| Hsd17b13 mRNA level | RT-qPCR | ≥75% reduction vs. non-targeting control | [11] |
| HSD17B13 Protein level | Western Blot | Significant reduction vs. non-targeting control | [9][12] |
| Phenotypic Changes | |||
| Intracellular Lipid Droplets | Oil Red O / Bodipy Staining | Decreased number and/or size of lipid droplets | [6] |
| Gene Expression Markers | |||
| Fatty Acid Transporter (e.g., Cd36) | RT-qPCR | Decreased Expression | [13] |
| Fibrosis Markers (e.g., Timp2, Col1a1) | RT-qPCR | Decreased Expression | [10] |
| Phospholipid Metabolism (e.g., Cept1) | RT-qPCR | Normalized Expression | [10][13] |
Experimental Protocols
This section provides a detailed methodology for the lentiviral shRNA-mediated knockdown of Hsd17B13 in cultured hepatocytes.
Caption: Workflow for Hsd17B13 knockdown using lentiviral shRNA.
Protocol 1: Lentiviral shRNA Plasmid Construction
-
shRNA Design: Design 3-4 shRNA sequences targeting the coding sequence of human or mouse Hsd17B13. Use design algorithms that minimize off-target effects. Include a non-targeting (scramble) shRNA control.
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides for each shRNA sequence, including appropriate overhangs for cloning into your chosen lentiviral vector (e.g., pLKO.1).
-
Annealing: Anneal the complementary oligos to form double-stranded DNA inserts.
-
Vector Preparation: Digest the lentiviral shuttle vector with appropriate restriction enzymes (e.g., EcoRI and AgeI for pLKO.1). Dephosphorylate the vector to prevent self-ligation.
-
Ligation: Ligate the annealed shRNA inserts into the prepared vector.
-
Transformation: Transform the ligation product into competent E. coli and select for positive colonies on antibiotic plates.
-
Verification: Isolate plasmid DNA from several colonies and confirm the correct insert by Sanger sequencing.
Protocol 2: Lentivirus Production and Titration
This protocol requires Biosafety Level 2 (BSL-2) practices and facilities.
-
Cell Seeding: Plate HEK293T cells in 10 cm dishes. At the time of transfection, cells should be 70-80% confluent.
-
Transfection: Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system) using a suitable transfection reagent.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Concentration (Optional but Recommended): Concentrate the virus by ultracentrifugation or using a commercially available concentration reagent to increase titer.
-
Titration: Determine the viral titer (infectious units per mL) by transducing a reporter cell line (e.g., HeLa or HEK293T) with serial dilutions of the viral stock and quantifying the percentage of fluorescent (if the vector contains a fluorescent marker like GFP) or antibiotic-resistant cells.
Protocol 3: Transduction of Target Hepatocytes
-
Cell Seeding: Plate target cells (e.g., HepG2, Huh7, or primary human hepatocytes) at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction: Add the lentiviral particles to the cells at a desired Multiplicity of Infection (MOI). Include polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 12-24 hours.
-
Medium Change: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: If the vector contains a selection marker, begin antibiotic selection (e.g., puromycin) 48 hours post-transduction. Maintain selection for several days until non-transduced control cells are eliminated.
-
Expansion and Analysis: Expand the stable, transduced cell population. Harvest cells for analysis 72-96 hours post-transduction or after selection is complete.
Protocol 4: Validation of Knockdown
-
RNA Isolation and RT-qPCR: Isolate total RNA from both shHsd17B13 and non-targeting control cells. Synthesize cDNA and perform quantitative PCR using validated primers for Hsd17b13 and a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the ΔΔCq method to determine knockdown efficiency.[11][14]
-
Protein Lysate and Western Blot: Prepare total protein lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against HSD17B13. Use an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the results and quantify the reduction in protein level.[12]
Protocol 5: Phenotypic Assays
-
Lipid Droplet Staining: To assess the effect on lipid accumulation, induce steatosis if necessary (e.g., by treating cells with oleic acid). Fix the cells and stain with Oil Red O or Bodipy 493/503. Visualize and quantify lipid droplets using microscopy and image analysis software.
-
Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism (Cd36, SREBP1c), fibrosis (Timp2, Col1a1, TGF-β), and inflammation to understand the downstream consequences of Hsd17B13 knockdown.[8][10]
References
- 1. news-medical.net [news-medical.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Application Notes and Protocols for Studying Retinol Metabolism with Hsd17B13-IN-96
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid biosynthesis.[1][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][5] This protective effect suggests that inhibiting the enzymatic activity of HSD17B13 could be a promising therapeutic strategy for these liver conditions.
Hsd17B13-IN-96 is a potent inhibitor of HSD17B13. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate the role of HSD17B13 in retinol metabolism and its implications in liver physiology and disease.
Data Presentation
Table 1: Inhibitor Potency of this compound
| Compound | Substrate | IC50 (µM) | Assay Type | Reference |
| This compound | Estradiol | < 0.1 | Enzymatic Assay | MedChemExpress |
Note: The IC50 value of this compound against the retinol dehydrogenase activity of HSD17B13 is not currently available in the public domain. The provided IC50 against estradiol serves as an indicator of its high potency against HSD17B13.
Signaling Pathways and Experimental Workflows
HSD17B13 Transcriptional Regulation
The expression of the HSD17B13 gene is regulated by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.
Caption: Transcriptional regulation of HSD17B13 expression.
HSD17B13 in Retinol Metabolism
HSD17B13, localized to lipid droplets, converts retinol to retinaldehyde. Inhibition of HSD17B13 is expected to decrease the production of retinaldehyde and downstream retinoic acid.
Caption: Role of HSD17B13 in retinol metabolism and its inhibition.
Experimental Protocols
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from a published method to assess the RDH activity of HSD17B13 in a cellular context and to evaluate the inhibitory effect of this compound.[4]
Materials:
-
HEK293 cells
-
HSD17B13 expression vector (or empty vector control)
-
Transfection reagent
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
All-trans-retinol (stock solution in ethanol)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
HPLC system for retinoid analysis
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the protein for 24-48 hours post-transfection.
-
-
Inhibitor and Substrate Treatment:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Pre-incubate the transfected cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should not exceed 0.5%.
-
Incubate the cells for 8 hours at 37°C.
-
-
Sample Collection and Preparation:
-
After incubation, collect the cell culture medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
Retinoid Extraction and Analysis:
-
Extract retinoids from the collected cell culture medium and cell lysates using a liquid-liquid extraction method (e.g., with hexane or ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried retinoid extracts in a suitable mobile phase for HPLC analysis.
-
Quantify the levels of retinaldehyde and retinoic acid using a validated HPLC method with UV detection.
-
-
Data Analysis:
-
Normalize the amount of produced retinaldehyde and retinoic acid to the total protein concentration of the corresponding cell lysate.
-
Calculate the percentage of inhibition of HSD17B13 activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Table 2: Example of Experimental Groups for Cell-Based RDH Assay
| Group | Transfection | Pre-treatment (1-2 hr) | Treatment (8 hr) |
| 1 | Empty Vector | Vehicle (DMSO) | All-trans-retinol (5 µM) |
| 2 | HSD17B13 Vector | Vehicle (DMSO) | All-trans-retinol (5 µM) |
| 3 | HSD17B13 Vector | This compound (0.1 nM) | All-trans-retinol (5 µM) |
| 4 | HSD17B13 Vector | This compound (1 nM) | All-trans-retinol (5 µM) |
| 5 | HSD17B13 Vector | This compound (10 nM) | All-trans-retinol (5 µM) |
| 6 | HSD17B13 Vector | This compound (100 nM) | All-trans-retinol (5 µM) |
| 7 | HSD17B13 Vector | This compound (1000 nM) | All-trans-retinol (5 µM) |
These application notes and protocols provide a framework for researchers to utilize this compound as a specific inhibitor to dissect the role of HSD17B13 in retinol metabolism and its contribution to liver diseases. Further optimization of the protocols may be required depending on the specific cell lines and experimental conditions used.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13 Inhibitors in Liver Organoids
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, suggesting that inhibiting Hsd17B13 is a promising therapeutic strategy.[6][7][8] Liver organoids, three-dimensional in vitro culture systems that recapitulate the cellular complexity and function of the native liver, offer a powerful platform for modeling liver diseases and testing the efficacy of novel therapeutic agents like Hsd17B13 inhibitors.[9][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing Hsd17B13 inhibitors in human liver organoid models of NAFLD.
Mechanism of Action and Signaling Pathway
Hsd17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[2][4] Its expression is significantly upregulated in patients with NAFLD.[1][2][4][5] The proposed mechanism involves Hsd17B13 in promoting lipid accumulation and inflammation.[3][11] Its expression can be induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[7] Recent studies suggest that Hsd17B13 forms a liquid-liquid phase separation (LLPS) around lipid droplets, which enhances the biosynthesis of Platelet-Activating Factor (PAF). PAF, in turn, promotes fibrinogen synthesis and leukocyte adhesion, key events in liver inflammation.[11] Inhibition of Hsd17B13 is expected to disrupt this cascade, reducing lipid accumulation and mitigating inflammation.
Experimental Data Summary
While specific data on Hsd17B13 inhibitors in liver organoids is emerging, studies using other models (hepatocytes, animal models) provide expected outcomes.
Table 1: Effect of Hsd17B13 Inhibition/Knockdown on Lipid Metabolism
| Model System | Treatment | Key Finding | Outcome Metric | Reference |
|---|---|---|---|---|
| Human & Mouse Hepatocytes | BI-3231 (Hsd17B13 inhibitor) | Significant decrease in lipid accumulation under lipotoxic stress. | Triglyceride (TG) levels | [12] |
| HepG2 Cells | Hsd17B13 overexpression | Increased lipid droplet formation. | Oil Red O Staining | [13] |
| High-Fat Diet Mice | shRNA-mediated Hsd17B13 knockdown | Attenuated liver steatosis and reduced hepatic triglycerides. | Liver TG content, histology |[14][15] |
Table 2: Effect of Hsd17B13 Knockdown on Gene Expression in High-Fat Diet Mice
| Gene Category | Gene Name | Effect of Hsd17B13 Knockdown | Biological Function | Reference |
|---|---|---|---|---|
| Fibrosis | Col1a1 | Trended towards decrease | Collagen synthesis | [14] |
| Timp2 | Significantly decreased | Matrix remodeling | [14] | |
| Tgf-β | Trended towards decrease | Pro-fibrotic signaling | [14] | |
| Lipid Metabolism | Cd36 | Decreased | Fatty acid uptake | [14] |
| Scd1 | Decreased | Fatty acid synthesis | [14] |
| Phospholipid Metabolism | Cept1 | Normalized | Phospholipid synthesis |[16] |
Protocols
The following protocols outline the establishment of liver organoids, induction of a steatosis phenotype, treatment with an Hsd17B13 inhibitor, and subsequent analysis.
Protocol 1: Human Liver Organoid Culture and Expansion
This protocol is adapted from established methods for culturing organoids from primary human liver tissue.[9][17][18]
Materials:
-
24-well tissue-culture treated plates
-
Matrigel® or similar basement membrane extract (BME)[19]
-
Sterile pipette tips, 15 mL and 50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Reagents:
-
Liver Organoid Expansion Medium (EM): Detailed composition can be found in Bio-Techne or STEMCELL Technologies protocols.[17][19] Key components typically include Advanced DMEM/F-12, B-27 supplement, N-2 supplement, Nicotinamide, N-Acetylcysteine, Gastrin, EGF, FGF10, HGF, R-spondin-1, and Y-27632 (ROCK inhibitor).[10][19][20]
-
PBS (Phosphate Buffered Saline)
-
TrypLE™ Express or similar dissociation reagent[19]
-
Organoid Harvesting Solution
Procedure:
-
Thawing and Plating: Thaw cryopreserved human liver organoids or establish new cultures from primary tissue following established guidelines.
-
Seeding: Resuspend organoid fragments or single cells in cold Matrigel® at the desired density (e.g., 200 organoid fragments per 30-50 µL dome).[21]
-
Plating Domes: Carefully pipette 50 µL domes of the cell-Matrigel mixture into the center of pre-warmed 24-well plate wells.[19]
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel to solidify.
-
Adding Medium: Gently add 500 µL of pre-warmed Liver Organoid Expansion Medium to each well.
-
Culture and Maintenance:
-
Passaging:
-
Aspirate the medium and mechanically disrupt the Matrigel domes.
-
Depolymerize the Matrigel using an organoid harvesting solution on ice.[18]
-
Pellet the organoids by centrifugation (e.g., 300 x g for 5 minutes).[18]
-
Wash with cold PBS.
-
Break organoids into smaller fragments by pipetting.
-
Re-seed fragments in fresh Matrigel as described in steps 2-5.
-
Protocol 2: Induction of Steatosis and Inhibitor Treatment
This protocol describes how to induce a NAFLD-like phenotype (steatosis) in mature liver organoids and subsequently treat them with an Hsd17B13 inhibitor.
Materials:
-
Mature liver organoids (cultured as per Protocol 1 and differentiated)
-
Free fatty acids: Oleic acid and Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hsd17B13 inhibitor (e.g., BI-3231)[12]
-
Vehicle control (e.g., DMSO)
Procedure:
-
Organoid Maturation: After expansion, switch organoids to a differentiation medium for 11-13 days to induce a mature hepatocyte-like phenotype.[17] The medium is typically changed every other day.
-
Prepare Fatty Acid Solution:
-
Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid complexed to fatty acid-free BSA. This mimics the lipotoxic conditions of NAFLD.
-
A typical final concentration for treatment is 0.5-1.0 mM total fatty acids.
-
-
Prepare Treatment Media:
-
Control: Standard differentiation medium.
-
Vehicle Control: Medium + vehicle (e.g., DMSO).
-
FFA Treatment: Medium + FFA solution + vehicle.
-
Inhibitor Treatment: Medium + FFA solution + Hsd17B13 inhibitor (at desired concentrations, e.g., 1-10 µM).
-
-
Treatment:
-
Aspirate the old medium from the mature organoid cultures.
-
Add 500 µL of the appropriate treatment medium to each well.
-
Incubate for 24-72 hours. The optimal duration should be determined empirically.
-
-
Harvesting: After incubation, harvest organoids for downstream analysis as described in Protocol 1, step 7 (omitting the re-seeding).
Protocol 3: Analysis of Inhibitor Efficacy
A. Lipid Accumulation Analysis (Nile Red Staining)
-
Fixation: Fix harvested organoids in 4% paraformaldehyde for 30 minutes.
-
Staining: Wash with PBS and stain with Nile Red solution (for neutral lipids) and DAPI (for nuclei) for 15-30 minutes.
-
Imaging: Wash with PBS and mount the organoids for imaging using confocal microscopy.
-
Quantification: Quantify the fluorescence intensity of Nile Red per organoid using image analysis software (e.g., ImageJ). A reduction in intensity in the inhibitor-treated group compared to the FFA-only group indicates efficacy.
B. Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Extract total RNA from harvested organoids using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for target genes.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of pro-inflammatory and pro-fibrotic genes in the inhibitor-treated group indicates a therapeutic effect.
C. Protein Analysis (Western Blot)
-
Protein Extraction: Lyse harvested organoids in RIPA buffer with protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody against Hsd17B13 or other targets (e.g., α-SMA for fibrosis).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. news-medical.net [news-medical.net]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Organoids of liver diseases: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Organoid Culture Protocol | Human Liver | Bio-Techne [bio-techne.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. stemcell.com [stemcell.com]
- 20. Liver Organoids: Formation Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Hsd17B13-IN-96 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-96. The information is designed to address common challenges related to the solubility and stability of this compound.
Troubleshooting Guides
Issue: this compound Precipitation in Solution
Possible Cause 1: Low Solubility in the Chosen Solvent
Possible Cause 2: Compound Instability
-
Recommended Action: Stock solutions of similar HSD17B13 inhibitors are typically stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month), protected from light.[1][2][3][4]
Possible Cause 3: Buffer Incompatibility
-
Recommended Action: The solubility of a compound can be highly dependent on the pH and composition of the aqueous buffer.
-
If precipitation occurs upon dilution into your experimental buffer, try adjusting the pH of the buffer.
-
Consider a formulation with excipients like PEG300, Tween-80, or SBE-β-CD, which have been used for other HSD17B13 inhibitors for in vivo studies.[2]
-
Issue: Inconsistent Experimental Results
Possible Cause 1: Inaccurate Compound Concentration
-
Recommended Action: This could be a consequence of incomplete dissolution or degradation.
-
Visually inspect your stock and working solutions for any precipitate before use. If present, follow the steps outlined above to redissolve the compound.
-
If you suspect degradation, it is recommended to use a freshly prepared stock solution.
-
Possible Cause 2: Variability in Experimental Conditions
-
Recommended Action: Ensure all experimental parameters are consistent between experiments.
-
Maintain a consistent temperature and incubation time.
-
Use the same batch and preparation method for your buffers and media.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific data for this compound is limited, Dimethyl Sulfoxide (DMSO) is a common solvent for similar HSD17B13 inhibitors.[1][2] It is advisable to start with a small amount of the compound to test its solubility in DMSO. Gentle heating and sonication may be required for complete dissolution.[1][2][3][4]
Q2: How should I store stock solutions of this compound?
A2: Based on stability data for other HSD17B13 inhibitors, it is recommended to store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4] To maintain stability, protect the solutions from light and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: My this compound precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. To address this, you can try a few approaches:
-
Decrease the final concentration of the compound in the medium.
-
Increase the percentage of serum in your cell culture medium, as serum proteins can help to keep the compound in solution.
-
Consider using a solubilizing agent, but be sure to test its effect on your cells in a control experiment.
Q4: Is this compound suitable for in vivo studies?
A4: While this compound is intended for nonalcoholic fatty liver disease research, its suitability for in vivo use depends on its formulation.[5] For other HSD17B13 inhibitors, formulations containing DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[2][3] It is recommended to perform formulation development and pharmacokinetic studies to determine the optimal delivery method for your specific animal model. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1][3][4]
Quantitative Data Summary
The following table summarizes solubility and storage information for various HSD17B13 inhibitors. Data for this compound is not currently available and is marked as "N/A".
| Compound | Solvent | Solubility | Storage Temperature | Long-term Stability |
| This compound | N/A | N/A | N/A | N/A |
| HSD17B13-IN-9 | 10% DMSO in Corn oil | ≥ 2.5 mg/mL | -80°C / -20°C | 6 months / 1 month |
| HSD17B13-IN-8 | N/A | N/A | -80°C / -20°C | 6 months / 1 month |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (requires sonication) | -80°C / -20°C | 6 months / 1 month |
| BI-3231 | DMSO | 125 mg/mL (requires warming) | -80°C / -20°C | 6 months / 1 month |
Experimental Protocols
General Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
If precipitation persists, gentle warming in a 37°C water bath for 5-10 minutes may be necessary. Visually inspect to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
HSD17B13 Signaling Pathway in NAFLD
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver.[6][7] It is involved in hepatic lipid metabolism.[8] Upregulation of HSD17B13 has been observed in patients with non-alcoholic fatty liver disease (NAFLD).[9][10][11] The enzyme is thought to play a role in the conversion of retinol to retinaldehyde.[7] Inhibition of HSD17B13 is being explored as a therapeutic strategy for NAFLD and non-alcoholic steatohepatitis (NASH).[7]
Caption: HSD17B13 signaling in NAFLD and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps for preparing the compound and performing an in vitro assay to determine its inhibitory activity against HSD17B13.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Technical Support Center: Optimizing Hsd17B13-IN-96 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of Hsd17B13-IN-96 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism.[1][2] Inhibition of Hsd17B13 is being investigated as a therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3] this compound exerts its effect by binding to the enzyme and blocking its catalytic activity.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: While a specific cellular IC50 for this compound is not publicly available, its biochemical IC50 is less than 0.1 µM (100 nM) using estradiol as a substrate.[3] For initial experiments in cell-based assays, a concentration range of 0.1 µM to 10 µM is a reasonable starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: Liver-derived cell lines are the most relevant for studying Hsd17B13. HepG2 and Huh7 cells are commonly used human hepatoma cell lines that express Hsd17B13 and are suitable for these assays.[4][5] HEK293 cells have also been used for overexpression studies of Hsd17B13.[6]
Q4: How should I prepare the stock solution of this compound?
A4: this compound is typically dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the known substrates for Hsd17B13?
A5: Hsd17B13 has been shown to have activity with several substrates, including estradiol, retinol, and leukotriene B4.[7] When designing your assay, consider which substrate is most relevant to the biological question you are addressing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low. 2. Poor compound stability: The inhibitor may be degrading in the cell culture medium. 3. Low Hsd17B13 expression: The chosen cell line may not express sufficient levels of the enzyme. 4. Cell permeability issues: The compound may not be efficiently entering the cells. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Prepare fresh dilutions of the inhibitor for each experiment. Minimize the time the inhibitor is in aqueous solution before being added to the cells. 3. Confirm Hsd17B13 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher expression or an overexpression system. 4. While specific data for this compound is unavailable, issues with cell permeability can sometimes be addressed by modifying the assay protocol, such as extending the incubation time. |
| High background signal or inconsistent results | 1. Inhibitor precipitation: this compound may be precipitating out of solution at higher concentrations. 2. Cell handling variability: Inconsistent cell seeding density or passage number can lead to variable results. 3. Assay interference: The inhibitor may be interfering with the detection method (e.g., fluorescence or luminescence). | 1. Visually inspect the wells for any signs of precipitation. If observed, reduce the maximum concentration used or try a different solvent for initial stock preparation. 2. Maintain a consistent cell culture practice. Use cells within a specific passage number range and ensure even cell distribution when seeding plates. 3. Run a control experiment with the inhibitor in the absence of cells to check for any direct effect on the assay reagents. |
| Observed cytotoxicity | 1. High inhibitor concentration: The concentration of this compound may be toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: The inhibitor may be affecting other cellular pathways essential for cell viability. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 of the compound. Use concentrations well below the CC50 for your functional assays. 2. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%). Include a vehicle control (solvent only) in all experiments. 3. If cytotoxicity is observed at concentrations where you expect specific inhibition, consider investigating potential off-target effects or using a structurally different Hsd17B13 inhibitor as a comparison. |
Quantitative Data Summary
The following table summarizes key quantitative data for Hsd17B13 inhibitors. Please note that specific cellular IC50 and CC50 values for this compound are not publicly available and the provided range is an educated estimation based on its biochemical potency and data from similar compounds.
| Compound | Biochemical IC50/Ki | Cellular IC50 (Estimated for IN-96) | Cell Line | Substrate | Reference |
| This compound | < 0.1 µM (IC50) | 0.1 - 1 µM | Not Specified | Estradiol | [3] |
| Hsd17B13-IN-9 | 0.01 µM (IC50) | Not Available | Not Specified | Not Specified | [8] |
| BI-3231 | Not Available | 11 nM | HEK293 | Not Specified | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol describes a general method for determining the effective concentration range of this compound in a cell-based assay using HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring lipid accumulation, cytokine production, etc.)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 50 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (medium with DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on the specific assay endpoint.
-
Assay Measurement: Perform the specific assay to measure the desired endpoint (e.g., lipid accumulation using Nile Red staining, or measurement of a downstream signaling molecule).
-
Data Analysis: Plot the assay signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is essential to determine the concentration range at which this compound is not toxic to the cells.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT or CellTiter-Glo® reagent
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.
-
Treatment: Treat the cells with the compound dilutions and vehicle control.
-
Incubation: Incubate for the desired time (e.g., 72 hours).[11]
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure the absorbance.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate briefly, and measure the luminescence.[11]
-
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizations
Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. mybiosource.com [mybiosource.com]
- 2. origene.com [origene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. reframeDB [reframedb.org]
Technical Support Center: HSD17B13 Inhibitors in Liver Cell Research
Disclaimer: Publicly available information on the specific off-target effects of Hsd17B13-IN-96 is limited. This technical support guide is based on the broader knowledge of HSD17B13 as a therapeutic target and data from well-characterized inhibitors such as BI-3231. Researchers should always perform their own comprehensive characterization of any research compound.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its role in liver cells?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3] It belongs to the 17β-hydroxysteroid dehydrogenase family and is implicated in the metabolism of steroids, bioactive lipids, and retinol.[4][5] Studies have shown that increased expression of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), and it is thought to play a role in promoting lipid accumulation in liver cells.[2][3][6] Genetic variants that result in a loss of HSD17B13 function have been found to be protective against the progression of chronic liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH).[4][7]
Q2: What is the mechanism of action for HSD17B13 inhibitors?
HSD17B13 inhibitors are designed to block the enzymatic activity of the HSD17B13 protein. By doing so, they aim to mimic the protective effects observed with loss-of-function genetic variants. The therapeutic goal is to reduce the progression of liver diseases like NAFLD and NASH.[4] For instance, the inhibitor BI-3231 has been shown to be a potent and selective inhibitor of HSD17B13.[8][9] The binding and inhibition of HSD17B13 by some inhibitors, like those in the phenol lead series, are dependent on the presence of the cofactor NAD+.[8][9]
Q3: Are there known off-target effects for HSD17B13 inhibitors?
While specific off-target profiles for every inhibitor are not always publicly available, it is crucial to assess for off-target effects, particularly against other members of the short-chain dehydrogenase/reductase (SDR) family.[8] For example, the development of the inhibitor BI-3231 included screening against related SDR enzymes to ensure selectivity.[8] Researchers should be aware of potential metabolic liabilities, such as inhibition of cytochrome P450 enzymes. For instance, an early compound in the development of BI-3231 showed mechanism-based inhibition of CYP3A4.[10]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected efficacy of the HSD17B13 inhibitor in liver cell models.
-
Possible Cause 1: Compound Stability and Solubility.
-
Troubleshooting Step: Ensure the inhibitor is fully dissolved in the appropriate solvent and that the final concentration in the cell culture medium does not exceed its solubility limit, which can lead to precipitation. Verify the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).
-
-
Possible Cause 2: Low Cellular Uptake.
-
Troubleshooting Step: Consider performing cellular uptake assays to confirm that the inhibitor is reaching its intracellular target. Factors such as the cell type and the physicochemical properties of the inhibitor can influence its permeability.
-
-
Possible Cause 3: High Protein Binding in Culture Medium.
-
Troubleshooting Step: The presence of serum in the culture medium can lead to high protein binding, reducing the free concentration of the inhibitor available to interact with the cells. Consider reducing the serum percentage or using a serum-free medium for a short duration, if compatible with your cell model.
-
-
Possible Cause 4: Incorrect Assay Conditions.
Issue 2: Observed cytotoxicity or unexpected changes in liver cell morphology.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: The inhibitor may be interacting with other cellular targets, leading to toxicity. Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration of the compound. If cytotoxicity is observed at or near the effective concentration, consider screening against a panel of common off-targets.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to rule out any effects from the vehicle.
-
-
Possible Cause 3: Metabolic Activation to a Toxic Species.
-
Troubleshooting Step: Liver cells are metabolically active and can modify the chemical structure of the inhibitor. This can sometimes lead to the formation of reactive metabolites. While challenging to assess in a standard lab, be aware of this possibility, especially if you observe delayed toxicity.[10]
-
Quantitative Data
As specific data for this compound is not publicly available, the following table summarizes the reported activity of a well-characterized HSD17B13 inhibitor, BI-3231, for reference.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | Biochemical Assay | 24 | >1000-fold vs. HSD17B11 | [8][9] |
| Mouse HSD17B13 | Biochemical Assay | 29 | [8][9] | ||
| Human HSD17B13 | Cellular Assay | 430 | [8][9] |
Experimental Protocols
1. Cell-Based HSD17B13 Activity Assay
-
Objective: To measure the inhibitory effect of a compound on HSD17B13 activity within liver cells.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
HSD17B13 inhibitor (e.g., this compound)
-
HSD17B13 substrate (e.g., estradiol)
-
NAD+
-
Lysis buffer
-
NADH detection kit (e.g., NAD-Glo™ Assay)
-
-
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HSD17B13 inhibitor or vehicle control for a predetermined time (e.g., 1-24 hours).
-
Lyse the cells using a suitable lysis buffer.
-
Add the HSD17B13 substrate (e.g., estradiol) and NAD+ to the cell lysate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Measure the production of NADH using a commercial detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
2. Cytotoxicity Assay
-
Objective: To determine the concentration at which the HSD17B13 inhibitor causes cell death.
-
Materials:
-
Hepatocyte cell line
-
Cell culture medium and supplements
-
HSD17B13 inhibitor
-
Cell viability reagent (e.g., MTS, resazurin, or ATP-based assay)
-
-
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the HSD17B13 inhibitor or vehicle control.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated cells and calculate the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: Simplified role of HSD17B13 in liver cells and the action of an inhibitor.
Caption: General experimental workflow for characterizing an HSD17B13 inhibitor.
Caption: Troubleshooting flowchart for unexpected results with HSD17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: In Vivo Delivery of Hsd17B13-IN-96
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Hsd17B13 inhibitor, Hsd17B13-IN-96, in in vivo experiments. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting In Vivo Delivery of this compound
Challenges in achieving desired in vivo efficacy with this compound often stem from its delivery and bioavailability. This guide addresses common issues in a question-and-answer format.
| Problem ID | Question | Potential Cause | Suggested Solution |
| PD-01 | I am not observing the expected therapeutic effect in my animal model after administering this compound. | Poor bioavailability due to low aqueous solubility. | This compound is a hydrophobic molecule. Consider formulating it in a vehicle designed to enhance solubility and absorption. Common options include:- Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous carrier (e.g., saline, PBS).- Surfactant-based formulations: Micellar solutions using surfactants like Tween 80 or Cremophor EL can improve solubility.- Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[1][2] |
| PD-02 | The compound appears to be precipitating out of my formulation before or during administration. | The chosen vehicle is unable to maintain the desired concentration of this compound in solution. | - Optimize the vehicle composition: Increase the percentage of the organic co-solvent or surfactant, but remain within tolerated limits for the animal model.- Prepare fresh formulations: Make the formulation immediately before administration to minimize the chance of precipitation.- Consider a suspension: If a solution is not feasible at the required concentration, a micronized suspension in a suitable vehicle (e.g., with suspending agents like carboxymethylcellulose) can be an alternative. |
| PD-03 | I am seeing high variability in the therapeutic response between individual animals. | Inconsistent dosing technique or rapid metabolism and clearance of the compound. | - Refine administration technique: For oral gavage, ensure consistent volume and proper placement to avoid variability in absorption. For intraperitoneal injections, ensure consistent injection depth and location.- Evaluate pharmacokinetic profile: Another Hsd17B13 inhibitor, BI-3231, exhibited high clearance and a short half-life in vivo.[3] this compound may have similar properties. Consider more frequent dosing or a continuous delivery method (e.g., osmotic pumps) to maintain therapeutic concentrations. |
| PK-01 | Plasma concentrations of this compound are very low or undetectable after oral administration. | Low oral bioavailability is a common issue with hydrophobic small molecules. | - Switch to an alternative route of administration: Intraperitoneal (IP) or subcutaneous (SC) injection may offer higher bioavailability compared to oral gavage.- Prodrug approach: While not a simple solution, a prodrug of this compound could be synthesized to improve its absorption characteristics, similar to the strategy used for the Hsd17B13 inhibitor EP-037429.[4] |
| TOX-01 | I am observing signs of toxicity in my animals that are not expected from Hsd17B13 inhibition. | The formulation vehicle may be causing toxicity at the administered concentration. | - Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability.- Reduce the concentration of potentially toxic excipients: Minimize the use of organic solvents like DMSO and surfactants like Cremophor EL to the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a good starting point for a vehicle formulation for this compound for in vivo studies in mice? A common starting formulation for hydrophobic compounds is a co-solvent system. For example, a vehicle consisting of 5-10% DMSO, 10-20% Solutol HS 15 (or a similar solubilizing agent), and the remainder as saline or PBS. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
Q2: What is the recommended route of administration for this compound in mice? Given the likely hydrophobic nature of this compound and the observed low oral bioavailability of other Hsd17B13 inhibitors, intraperitoneal (IP) injection is a reasonable starting point to ensure systemic exposure. Oral gavage can be attempted, but may require significant formulation optimization.
-
Q3: How should I prepare the formulation? It is recommended to first dissolve this compound in the organic co-solvent (e.g., DMSO) and then slowly add the other components of the vehicle while vortexing to ensure proper mixing and prevent precipitation. Formulations should be prepared fresh daily.
Dosing and Efficacy
-
Q4: What is a typical dose range for a small molecule inhibitor like this compound in in vivo studies? The optimal dose will need to be determined empirically. A starting point could be in the range of 10-50 mg/kg, administered once or twice daily. Dose-response studies are essential to determine the most effective and well-tolerated dose.
-
Q5: How can I assess the in vivo efficacy of this compound in a non-alcoholic fatty liver disease (NAFLD) model? In high-fat diet-induced mouse models of NAFLD or non-alcoholic steatohepatitis (NASH), efficacy can be assessed by measuring:
-
Serum markers of liver damage (e.g., ALT, AST).
-
Liver triglyceride content.
-
Histological analysis of liver sections for steatosis, inflammation, and fibrosis.
-
Gene expression analysis of key markers of lipid metabolism and inflammation in the liver.
-
Pharmacokinetics
-
Q6: What pharmacokinetic properties should I expect from this compound? While specific data for this compound is not publicly available, based on the similar inhibitor BI-3231, you might expect high plasma clearance, a short half-life, and significant accumulation in the liver.[2][3] This highlights the importance of conducting pharmacokinetic studies to understand the exposure profile of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Kolliphor® HS 15 (Solutol® HS 15) or Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL final solution, you might start by dissolving the powder in 10% of the final volume with DMSO.
-
In a separate sterile tube, prepare the remaining vehicle components. For a final vehicle of 10% DMSO and 20% Kolliphor HS 15 in saline, mix the appropriate volumes of Kolliphor HS 15 and saline.
-
While vortexing the Kolliphor HS 15/saline mixture, slowly add the this compound/DMSO solution dropwise.
-
Continue vortexing for 5-10 minutes to ensure a clear and homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting the co-solvent/surfactant concentration).
-
Administer the formulation to the animals immediately after preparation.
-
Protocol 2: In Vivo Efficacy Study in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
-
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce NAFLD by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
-
Experimental Groups:
-
Group 1: Normal chow diet + Vehicle control
-
Group 2: High-fat diet + Vehicle control
-
Group 3: High-fat diet + this compound (low dose)
-
Group 4: High-fat diet + this compound (high dose)
-
-
Dosing:
-
Administer the vehicle or this compound formulation via intraperitoneal injection once or twice daily for 4-8 weeks.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood via cardiac puncture for serum analysis of ALT, AST, triglycerides, and cholesterol.
-
Euthanize the mice and harvest the livers.
-
Weigh the livers and use portions for:
-
Histological analysis (H&E and Sirius Red staining).
-
Measurement of liver triglyceride content.
-
RNA extraction for gene expression analysis (e.g., qPCR for genes involved in lipogenesis, inflammation, and fibrosis).
-
-
Signaling Pathways and Experimental Workflows
Caption: Hsd17B13 Signaling Pathway in NAFLD.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. enanta.com [enanta.com]
Hsd17B13-IN-96 toxicity assessment in vitro and in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using HSD17B13-IN-96, a representative inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The information provided is based on preclinical data for various HSD17B13 inhibitors and should serve as a guide for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the HSD17B13 enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] By inhibiting this enzyme, this compound is designed to modulate lipid metabolism within hepatocytes, which is a therapeutic strategy for steatotic liver disease.[1][2][3]
Q2: What are the expected therapeutic effects of this compound based on preclinical studies of similar inhibitors?
A2: Preclinical studies on HSD17B13 inhibitors suggest several potential therapeutic effects, including:
-
Reduction of triglyceride accumulation in hepatocytes under lipotoxic stress.[1][2]
-
Improvement in hepatocyte proliferation and differentiation.[1][2]
-
Hepatoprotective effects in mouse models of liver injury.[4][5]
-
Anti-inflammatory effects in models of autoimmune hepatitis.
Q3: Has off-target activity been observed with HSD17B13 inhibitors?
A3: For some selective HSD17B13 inhibitors like BI-3231, no significant inhibition of cytochrome P450 and hERG has been reported, suggesting a favorable off-target profile.[6][7] However, it is crucial to perform selectivity profiling for any new inhibitor, including this compound, against a panel of relevant enzymes and receptors.
Q4: What is the reported in vivo safety and tolerability of HSD17B13 inhibition?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| In Vitro: High cytotoxicity observed in cell-based assays. | 1. Compound concentration is too high.2. Off-target effects.3. Solvent toxicity. | 1. Perform a dose-response curve to determine the non-toxic concentration range.2. Test for off-target activity against a panel of common cytotoxicity targets.3. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). |
| In Vitro: Inconsistent results in enzyme inhibition assays. | 1. Compound instability in assay buffer.2. Issues with substrate or cofactor concentration.3. Incorrect assay conditions (pH, temperature). | 1. Assess compound stability under assay conditions.2. Verify the quality and concentration of substrates (e.g., estradiol, leukotriene B4) and the cofactor NAD+.[6]3. Optimize assay parameters according to the experimental protocol. |
| In Vivo: Lack of efficacy in animal models. | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).2. Insufficient dose or dosing frequency.3. Inappropriate animal model. | 1. Perform pharmacokinetic studies to determine exposure levels in the target tissue (liver).2. Conduct a dose-ranging study to establish a pharmacologically active dose.3. Ensure the chosen animal model has a disease pathology relevant to HSD17B13 function. |
| In Vivo: Unexpected adverse effects observed in animal studies. | 1. Off-target pharmacology.2. Metabolite-induced toxicity.3. Exaggerated pharmacology. | 1. Profile the compound for activity against other relevant targets.2. Identify major metabolites and assess their activity and toxicity.3. Reduce the dose and monitor for dose-dependent effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Substrate | IC50 | Assay System |
| HSD17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 µM | Biochemical Assay |
| HSD17B13-IN-23 | HSD17B13 | Leukotriene B3 | < 1 µM | Biochemical Assay |
| BI-3231 | HSD17B13 | Estradiol | Not specified | Biochemical Assay |
| Compound 32 | HSD17B13 | Not specified | 2.5 nM | Not specified |
Data synthesized from publicly available information on representative HSD17B13 inhibitors.[10][11]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxicity of this compound in a human hepatocyte cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80% confluency.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the CC50 (50% cytotoxic concentration) value.
Protocol 2: In Vivo Acute Toxicity Assessment in Mice
Objective: To evaluate the potential acute toxicity of this compound in mice.
Methodology:
-
Animals: Use healthy, 8-10 week old C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the mice into several groups (n=5-10 per group), including a vehicle control group and at least three dose groups of this compound (e.g., low, medium, and high dose).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage). The vehicle should be appropriate for the compound's solubility.
-
Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) at regular intervals for up to 14 days.
-
Blood Collection: Collect blood samples at the end of the study for hematology and clinical chemistry analysis, including liver function tests (ALT, AST).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs, with a particular focus on the liver, for histopathological examination.
-
Data Analysis: Analyze the data for any significant differences in clinical signs, body weight, hematology, clinical chemistry, and histopathology between the treated and control groups.
Visualizations
Caption: Preclinical toxicity assessment workflow for this compound.
Caption: Simplified mechanism of HSD17B13 inhibition by this compound.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. enanta.com [enanta.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-96 experimental controls and best practices
Welcome to the technical support center for Hsd17B13-IN-96. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HSD17B13, which has been identified as a retinol dehydrogenase.[2] HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[3][4] By inhibiting HSD17B13, this compound is investigated for its potential therapeutic effects in non-alcoholic fatty liver disease (NAFLD).[1]
Q2: What are the main research applications for this compound?
A2: The primary research application for this compound is the study of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1] Researchers use this inhibitor to investigate the role of HSD17B13 in hepatic lipid metabolism, inflammation, and fibrosis.
Q3: What is the IC50 of this compound?
A3: The IC50 value of this compound for the inhibition of HSD17B13 using estradiol as a substrate is less than 0.1 μM.[1]
Q4: In what cell types is HSD17B13 typically expressed?
A4: HSD17B13 is predominantly expressed in hepatocytes within the liver.[4][5][6] Its expression is significantly lower in other liver cell types such as hepatic stellate cells, Kupffer cells, and liver sinusoidal endothelial cells.[5][6]
Quantitative Data Summary
| Parameter | Value | Substrate | Source |
| IC50 | < 0.1 μM | Estradiol | [1] |
| Related Inhibitor (HSD17B13-IN-9) IC50 | 0.01 μM | Not Specified | [7] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD Pathogenesis
Caption: HSD17B13 signaling pathway in NAFLD and the inhibitory action of this compound.
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for investigating the effects of this compound in a cell-based model of NAFLD.
Experimental Protocols
Note: The following protocols are generalized based on common practices for studying NAFLD in vitro and for using small molecule inhibitors. Optimization will be required for specific experimental conditions.
Protocol 1: In Vitro Model of NAFLD in Hepatocytes
This protocol describes how to induce a fatty liver phenotype in cultured hepatocytes, a common model for studying NAFLD.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7, or primary human hepatocytes).
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Oleic acid (OA) and Palmitic acid (PA).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
This compound.
-
Vehicle control (e.g., DMSO).
Methodology:
-
Cell Seeding: Seed hepatocytes in a suitable culture plate (e.g., 6-well or 96-well plate) at a density that allows for optimal growth and treatment.
-
Fatty Acid Solution Preparation: Prepare a stock solution of oleic and palmitic acid (typically a 2:1 molar ratio of OA:PA) complexed with fatty acid-free BSA.[8]
-
Induction of Steatosis: After allowing the cells to adhere overnight, replace the culture medium with a medium containing the OA:PA mixture to induce lipid accumulation.[8][9] A common concentration to start with is a final concentration of 0.5-1 mM total fatty acids.[10] Incubate for 24-48 hours.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) to determine the optimal concentration.
-
Add the this compound containing medium to the cells.
-
Include a vehicle control group (medium with the same concentration of DMSO without the inhibitor).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Analysis: Proceed with downstream analysis such as lipid accumulation assays, gene expression analysis, or protein analysis.
Protocol 2: Assessment of Lipid Accumulation (Oil Red O Staining)
This protocol provides a method to visualize and quantify intracellular lipid droplets.
Materials:
-
Cells treated as described in Protocol 1.
-
Phosphate Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Oil Red O staining solution.
-
Isopropyl alcohol.
Methodology:
-
Fixation: Gently wash the cells with PBS and then fix them with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Staining: Incubate the fixed cells with Oil Red O solution for 30-60 minutes at room temperature.
-
Washing: Wash the cells with water to remove excess stain.
-
Visualization: Visualize the lipid droplets under a microscope. They will appear as red-orange droplets.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropyl alcohol and measure the absorbance of the eluate using a spectrophotometer (typically at ~510 nm).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | - Inhibitor concentration is too low. - Inhibitor has degraded. - Incorrect assay conditions. | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage of this compound (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.- Verify the assay parameters, including incubation time, temperature, and substrate concentration. |
| High background or off-target effects | - Inhibitor concentration is too high. - Inhibitor is not specific. - Cell health is compromised. | - Use the lowest effective concentration determined from a dose-response curve.- Include appropriate negative controls (e.g., a structurally similar but inactive compound, if available).- Monitor cell viability using assays like MTT or Trypan Blue exclusion. Ensure cells are not overly confluent or stressed. |
| Inconsistent results between experiments | - Variability in cell culture. - Inconsistent reagent preparation. - Pipetting errors. | - Use cells within a consistent passage number range. Ensure consistent cell seeding density.- Prepare fresh reagents and use consistent protocols for their preparation.- Use calibrated pipettes and ensure proper mixing of solutions. |
| Compound precipitation in culture medium | - Poor solubility of the inhibitor. - Final solvent concentration is too high. | - Check the solubility information for this compound. Sonication may be required to dissolve the compound in the initial stock solution.- Keep the final concentration of the solvent (e.g., DMSO) in the culture medium low (typically ≤ 0.1%). |
Best Practices and Experimental Controls
-
Vehicle Control: Always include a control group treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Positive Control: For functional assays, a known activator or condition that robustly induces the phenotype you are studying can serve as a positive control. For example, in a NAFLD model, treatment with fatty acids serves as a positive control for steatosis. For inhibition of HSD17B13, a positive control could be cells with a known loss-of-function mutation in HSD17B13, if available.[11]
-
Negative Control: A negative control could be an untreated group of cells or cells treated with a structurally related but inactive compound to ensure the observed effects are specific to HSD17B13 inhibition.
-
Dose-Response Analysis: To determine the optimal concentration of this compound and to assess its potency, it is crucial to perform a dose-response experiment.
-
Confirm Target Engagement: Whenever possible, confirm that this compound is inhibiting its target in your experimental system. This can be done by measuring the enzymatic activity of HSD17B13 (e.g., retinol dehydrogenase activity) in the presence and absence of the inhibitor.
-
Cell Viability: Always assess cell viability after treatment with this compound to ensure that the observed effects are not due to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Models and Omics Techniques for the Study of Nonalcoholic Fatty Liver Disease: Focusing on Stem Cell-Derived Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hsd17B13 Inhibition vs. Genetic Knockdown: A Comparative Guide for Researchers
A comprehensive analysis of two key therapeutic strategies targeting Hsd17B13 in liver disease, supported by experimental data and detailed methodologies.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-specific enzyme localized to lipid droplets, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Its precise function is still under investigation, but genetic studies in humans have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis.[1][2][3] This has spurred the development of two primary therapeutic approaches: small molecule inhibition of the Hsd17B13 enzyme and genetic knockdown of its expression. This guide provides a detailed comparison of these two strategies, presenting available quantitative data, experimental protocols, and visual summaries of the underlying biological pathways and experimental workflows.
Performance Comparison: Inhibition vs. Knockdown
The therapeutic potential of targeting Hsd17B13 is being explored through distinct yet complementary approaches. Small molecule inhibitors aim to block the enzymatic activity of the Hsd17B13 protein, while genetic knockdown methods, such as small interfering RNA (siRNA) and antisense oligonucleotides (ASOs), aim to reduce the overall levels of the Hsd17B13 protein by targeting its messenger RNA (mRNA).
While direct head-to-head comparative studies are limited, data from various preclinical and clinical investigations allow for an assessment of their respective impacts on key markers of liver disease.
| Parameter | Hsd17B13 Inhibition (Small Molecules) | Hsd17B13 Genetic Knockdown (siRNA/ASO) | Key Considerations |
| Target Engagement | Direct binding to the Hsd17B13 enzyme to block its catalytic activity. | Degradation of Hsd17B13 mRNA, leading to reduced protein synthesis. | Inhibitors act on existing protein; knockdown prevents new protein formation. |
| In Vitro Potency | IC50 values in the low nanomolar range have been reported for inhibitors like BI-3231 and compound 32.[4][5] | Effective and specific knockdown of Hsd17B13 gene expression has been demonstrated in primary hepatocytes.[6][7] | In vitro potency does not always translate to in vivo efficacy. |
| In Vivo Efficacy | The inhibitor BI-3231 has been shown to reduce triglyceride accumulation in hepatocytes under lipotoxic stress.[2][8] Another inhibitor, compound 32, demonstrated anti-MASH effects in multiple mouse models.[5] | Administration of Hsd17B13 ASO in a mouse model of NASH led to a dose-dependent reduction in hepatic Hsd17B13 gene expression and modulated hepatic steatosis.[6][7] A phase 1 study of the siRNA rapirosiran in patients with MASH showed a robust, dose-dependent reduction in liver HSD17B13 mRNA.[9] | The effect on fibrosis in animal models has been variable, with some studies showing a lack of significant improvement.[6][7] |
| Biomarker Modulation | Treatment with BI-3231 improved markers of hepatocyte proliferation and lipid homeostasis in vitro.[2] | Hsd17B13 knockdown in mice was associated with decreased pyrimidine catabolism, a pathway linked to liver fibrosis.[10] | The full spectrum of downstream biomarker changes for both approaches is still being elucidated. |
| Clinical Development | Small molecule inhibitors are in preclinical and early clinical development. | Several siRNA and ASO candidates are in Phase 1 and 2 clinical trials for NAFLD and NASH.[9][11] | Genetic knockdown approaches are currently more advanced in the clinical pipeline. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for comparing Hsd17B13 inhibition and knockdown, the following diagrams are provided.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
Comparative Analysis of Hsd17B13-IN-96 Cross-reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-96, with a focus on its cross-reactivity with other HSD family members. Due to the limited availability of public data on the specific cross-reactivity profile of this compound, this document leverages available information on other selective HSD17B13 inhibitors to provide a framework for comparison and to underscore the importance of selectivity in drug development.
This compound is a potent inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for estradiol.[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is genetically validated as a therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][3][4][5][6] The inhibition of HSD17B13 is a promising strategy for the treatment of these conditions.
The Critical Role of Selectivity
The human HSD17B family consists of 15 members that are involved in the metabolism of steroids, fatty acids, and bile acids.[7] Due to the structural similarities among HSD isoforms, particularly between HSD17B13 and HSD17B11 which share high sequence homology, the selective inhibition of HSD17B13 is crucial to avoid off-target effects and potential toxicities.[2]
Cross-reactivity Profile of HSD17B13 Inhibitors
While specific cross-reactivity data for this compound against a panel of HSD enzymes is not publicly available, the characterization of other potent and selective HSD17B13 inhibitors, such as BI-3231, provides a benchmark for the expected and desired level of selectivity.
Table 1: Comparative Inhibitory Activity (IC50) of HSD17B13 Inhibitors
| Compound | HSD17B13 IC50 (human) | HSD17B11 IC50 (human) | Selectivity (HSD17B11/HSD17B13) | Reference |
| This compound | < 0.1 µM | Data not available | Data not available | [1] |
| Hsd17B13-IN-9 | 0.01 µM | Data not available | Data not available | [8] |
| Hsd17B13-IN-2 | Potent inhibitor | Data not available | Data not available | [9] |
Note: The lack of comprehensive public data for the inhibitors listed above highlights the critical need for thorough selectivity profiling in early drug discovery.
Experimental Protocols for Assessing Cross-reactivity
To determine the cross-reactivity of an HSD17B13 inhibitor like this compound, a series of in vitro enzymatic assays are conducted. The following protocol outlines a general methodology for determining the half-maximal inhibitory concentration (IC50) against various HSD isoforms.
In Vitro Enzymatic Assay for HSD17B Activity
Objective: To measure the inhibitory activity of a test compound against a panel of recombinant human HSD17B enzymes.
Materials:
-
Recombinant human HSD17B enzymes (e.g., HSD17B13, HSD17B11, etc.)
-
Substrate (e.g., estradiol, retinol)
-
Cofactor (NAD+)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent for NADH (e.g., luminescence-based or fluorescence-based)
-
384-well microplates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Enzyme Preparation: Dilute the recombinant HSD17B enzymes to the desired concentration in assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of a 384-well plate, add the test compound at various concentrations. b. Add the substrate and NAD+ to initiate the reaction. c. Add the respective HSD17B enzyme to start the enzymatic reaction. d. Include control wells with DMSO (vehicle control) and a known inhibitor (positive control).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Add the NADH detection reagent to each well.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal is proportional to the amount of NADH produced, which reflects the enzyme activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of an HSD17B13 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Hsd17B13-IN-96 and Alternative Inhibitors for Liver Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of Hsd17B13-IN-96 with other emerging alternatives targeting the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme, a key player in hepatic lipid metabolism and a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Introduction to Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme predominantly expressed in the liver and localized to lipid droplets.[1][2] It is involved in the metabolism of steroids, fatty acids, and retinol.[2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD and NASH, making it an attractive target for therapeutic intervention.[1][5] Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of these genetic variants. This guide focuses on the commercially available inhibitor this compound and compares its performance with other recently developed small molecule inhibitors and RNA interference (RNAi) therapeutics.
Performance Comparison of Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. Direct head-to-head comparisons in the same experimental setups are limited in the public domain; therefore, the data is presented as reported in the respective sources.
Table 1: In Vitro Potency of Small Molecule Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Source(s) |
| This compound | Human HSD17B13 | Biochemical | Estradiol | < 0.1 µM | [6] |
| Hsd17B13-IN-9 | Human HSD17B13 | Biochemical | Not Specified | 0.01 µM | [7] |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1 nM | [6][8][9] |
| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | 13 nM | [8][9] |
| BI-3231 | Human HSD17B13 | Cell-based | Not Specified | 11 nM | [3] |
| INI-822 | Human HSD17B13 | Biochemical | Multiple | Low nM potency | [10] |
Table 2: Efficacy of RNAi Therapeutics (Clinical Trial Data)
| Therapeutic | Mechanism | Dose | Efficacy | Source(s) |
| ARO-HSD | RNAi | 25 mg | 56.9% mean reduction in hepatic HSD17B13 mRNA | [11][12] |
| ARO-HSD | RNAi | 100 mg | 85.5% mean reduction in hepatic HSD17B13 mRNA | [11][12] |
| ARO-HSD | RNAi | 200 mg | 93.4% mean reduction in hepatic HSD17B13 mRNA | [11][12] |
| Rapirosiran (ALN-HSD) | RNAi | 400 mg | 78% median reduction in liver HSD17B13 mRNA | [1] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the simplified signaling pathway of Hsd17B13 and the workflows for key experimental assays.
Caption: Simplified Hsd17B13 signaling in hepatocytes.
Caption: Workflow for biochemical and cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are summarized protocols for key assays used in the characterization of Hsd17B13 inhibitors.
Hsd17B13 Enzyme Inhibition Assay (Luminescence-based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Hsd17B13 by quantifying the production of NADH.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
This compound or alternative inhibitor
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[13]
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.[14]
-
Prepare a substrate mix containing β-estradiol (final concentration 12 µM) and NAD+ (final concentration 500 µM) in assay buffer.[14]
-
Add 2 µL of the substrate mix to each well.[14]
-
Initiate the reaction by adding 2 µL of purified Hsd17B13 protein (final concentration 30 nM) to each well.[14]
-
Incubate the plate at room temperature for 2 hours in the dark.[14]
-
Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.[14]
-
Incubate for an additional hour at room temperature in the dark.[14]
-
Measure luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay assesses the ability of Hsd17B13 to function as a retinol dehydrogenase within a cellular context and can be adapted to evaluate inhibitor efficacy.[9][15]
Materials:
-
HEK293 cells
-
Hsd17B13 protein expression vector
-
Transfection reagent
-
All-trans-retinol
-
This compound or alternative inhibitor
-
HPLC system for quantification of retinaldehyde and retinoic acid
Procedure:
-
Transfect HEK293 cells with the Hsd17B13 expression vector. Use an empty vector as a negative control.[15]
-
After transfection, treat the cells with various concentrations of the test inhibitor.
-
Add all-trans-retinol (e.g., 5 µM) to the cell culture medium.[15]
-
Incubate the cells for 8 hours.[15]
-
Harvest the cells and cell culture medium.
-
Extract retinoids and quantify the levels of retinaldehyde and retinoic acid using HPLC.[15]
-
Determine the effect of the inhibitor on Hsd17B13's RDH activity by comparing the levels of retinaldehyde and retinoic acid in treated versus untreated cells.
Conclusion
The available data indicates that while this compound is an effective inhibitor of Hsd17B13, other small molecules such as BI-3231 and INI-822 demonstrate significantly higher potency in preclinical models.[6][8][9][10] For studies requiring the knockdown of Hsd17B13 expression rather than direct enzyme inhibition, RNAi therapeutics like ARO-HSD and rapirosiran have shown robust and dose-dependent reduction of Hsd17B13 mRNA in clinical settings.[1][11][12] The choice of tool compound will ultimately depend on the specific research question, the desired mechanism of action (inhibition vs. knockdown), and the experimental system (in vitro, cell-based, or in vivo). The provided protocols and comparative data aim to assist researchers in making an informed decision for their studies on Hsd17B13.
References
- 1. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. eubopen.org [eubopen.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 10. inipharm.com [inipharm.com]
- 11. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 13. enanta.com [enanta.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Relevance of Preclinical Findings: A Comparative Guide to Hsd17B13-IN-96 and Alternative HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available preclinical data for Hsd17B13-IN-96 and other therapeutic alternatives targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a genetically validated target for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from steatosis to NASH, fibrosis, and hepatocellular carcinoma.[1] This has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity.
Overview of this compound
This compound is a small molecule inhibitor of HSD17B13. Publicly available data on this compound is limited, with a reported IC50 value of less than 0.1 µM for estradiol, indicating potent enzymatic inhibition.[2] Further detailed preclinical data is primarily contained within patent literature (WO2022216626A1), which is not fully accessible for this review.[2]
Comparative Analysis of HSD17B13 Inhibitors
To contextualize the potential clinical relevance of this compound, this guide compares it with other prominent HSD17B13 inhibitors with more extensive publicly available preclinical and clinical data. These alternatives include both small molecule inhibitors and RNA interference (RNAi) therapeutics.
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration, a significant advantage for the chronic treatment of liver diseases.
| Compound | Developer | Mechanism | Potency (IC50) | Key Preclinical Findings | Clinical Stage |
| This compound | N/A | Small Molecule Inhibitor | < 0.1 µM (estradiol)[2] | Data not publicly available. | Preclinical |
| INI-822 | Inipharm | Small Molecule Inhibitor | Low nM potency[3] | Reduced liver transaminases in animal models.[4][5] Decreased fibrotic proteins (αSMA, Collagen Type 1) in a 3D human "liver-on-a-chip" model.[3] | Phase 1[4] |
| BI-3231 | Boehringer Ingelheim | Small Molecule Inhibitor | 1 nM (human), 13 nM (mouse)[6] | Reduced triglyceride accumulation and lipotoxic effects in human and mouse hepatocytes.[7] Well-characterized chemical probe for open science.[8] | Preclinical |
RNA Interference (RNAi) Therapeutics
RNAi therapeutics aim to reduce the expression of the HSD17B13 protein, mimicking the protective effect of genetic loss-of-function variants. These are typically administered via subcutaneous injection.
| Compound | Developer | Mechanism | Key Preclinical/Clinical Findings | Clinical Stage |
| ARO-HSD | Arrowhead Pharmaceuticals | RNAi Therapeutic | Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4%) and protein levels.[9] Significant reductions in alanine aminotransferase (ALT) in NASH patients.[9][10] | Phase 1/2[9][11] |
| ALN-HSD (rapirosiran) | Alnylam/Regeneron | RNAi Therapeutic | Robust target knockdown in NASH patients.[12][13] Numerically lower liver enzymes and NAFLD Activity Score (NAS) over six months.[12][14] | Phase 2 planned[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HSD17B13 pathway and a general experimental workflow.
References
- 1. escholarship.org [escholarship.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. inipharm.com [inipharm.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. Arrowhead doses first patient in Phase I/II trial of ARO-HSD [clinicaltrialsarena.com]
- 12. Alnylam Pharmaceuticals Press Release | Sep 15, 2022 | Alnylam and Regeneron Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy [investors.alnylam.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. biopharmadive.com [biopharmadive.com]
Safety Operating Guide
Prudent Disposal of Hsd17B13-IN-96: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Hsd17B13-IN-96 is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established best practices for research chemicals of unknown hazard profiles. This compound is described as an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) with an IC50 value of less than 0.1 μM for estradiol, indicating its potential use in studies related to nonalcoholic fatty liver disease.[1]
Immediate Safety and Handling Protocols
Given the absence of specific toxicity and ecotoxicity data, this compound should be handled with caution. Assume the compound is hazardous and take appropriate protective measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a certified respirator or work in a ventilated fume hood.
Engineering Controls:
-
All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide that should be adapted to your institution's specific policies.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams to prevent accidental reactions.[2] Do not mix with incompatible materials.
-
Maintain separate waste containers for solid and liquid waste.
-
-
Containerization:
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," and the approximate concentration or quantity.[2][4] Avoid using abbreviations or chemical formulas.[4]
-
Indicate the date when the waste was first added to the container.[4]
-
-
Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.[4]
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department or contractor with all available information about the compound.
-
Summary of Disposal Guidelines
| Guideline | Procedure |
| Waste Classification | Treat as hazardous chemical waste due to unknown toxicity and environmental impact. |
| Segregation | Store this compound waste separately from other chemical waste streams.[2] |
| Containers | Use compatible, leak-proof containers with secure caps.[2][3] |
| Labeling | Label with "Hazardous Waste," full chemical name ("this compound"), concentration, and accumulation start date.[3][4] |
| On-site Storage | Store in a designated, secure, and well-ventilated area with secondary containment. |
| Final Disposal | Arrange for disposal through your institution's Environmental Health and Safety department or a licensed hazardous waste contractor. Never dispose of in sinks or trash.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans.
References
Personal protective equipment for handling Hsd17B13-IN-96
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for the novel inhibitor, Hsd17B13-IN-96. As a compound with limited available safety data, it is imperative to handle it with the utmost caution in a controlled laboratory setting. The following procedures are based on general best practices for handling chemical compounds of unknown toxicity and information available from suppliers. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available at this time; therefore, a thorough risk assessment should be conducted by the end-user.
Immediate Safety and Logistical Information
Due to the absence of a detailed SDS, specific quantitative safety metrics are not available. The following table summarizes the known information and provides general safety recommendations.
| Parameter | Information/Recommendation |
| Chemical Name | This compound |
| CAS Number | Not available in search results |
| Molecular Formula | C₂₇H₂₄N₄O₅S |
| Molecular Weight | 528.57 |
| Appearance | Solid powder (form may vary) |
| Known Hazards | The toxicological properties have not been fully investigated. Assume the compound is hazardous. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Follow supplier recommendations for storage temperature (e.g., -20°C or -80°C for long-term storage). |
| In case of Exposure | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant. |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate material. Check for breakthrough time. Dispose of contaminated gloves properly. |
| Body | Laboratory Coat | Fully buttoned. |
| Respiratory | Fume Hood or Certified Respirator | All handling of the solid compound or solutions should be done in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational and Disposal Plans
Handling:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid creating dust when handling the solid form.
-
Use designated tools (spatulas, weighing paper) for handling and clean them thoroughly after use.
-
Prepare solutions in the fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
As the hazards are not fully known, this compound and any contaminated materials should be treated as hazardous waste.
-
Contact your institution's EHS department for specific disposal procedures.
Visual Safety Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Personal Protective Equipment (PPE) Workflow for this compound.
Caption: Chemical Spill Response Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
